3-Methoxy-4-nitrophenylboronic acid
Description
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Properties
IUPAC Name |
(3-methoxy-4-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRILQEOSUUIULP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)[N+](=O)[O-])OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743017 | |
| Record name | (3-Methoxy-4-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1377248-58-2 | |
| Record name | (3-Methoxy-4-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methoxy-4-nitrophenylboronic acid (CAS: 1377248-58-2)
Abstract
This technical guide provides a comprehensive overview of 3-Methoxy-4-nitrophenylboronic acid, a key building block in modern synthetic and medicinal chemistry. We will delve into its fundamental physicochemical properties, synthesis, and critical applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-tested insights to leverage this versatile reagent effectively.
Core Compound Identification and Properties
This compound is an aromatic boronic acid derivative that has gained significant traction as a versatile intermediate in organic synthesis. Its unique substitution pattern—featuring a methoxy group and a nitro group on the phenyl ring—imparts specific electronic properties that are highly valuable in the construction of complex molecular architectures.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1377248-58-2 .[1][2]
1.1. Physicochemical Data
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in experimental design. The key quantitative data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1377248-58-2 | [1][2] |
| Molecular Formula | C₇H₈BNO₅ | [1] |
| Molecular Weight | 196.95 g/mol | [1][3] |
| Synonyms | (3-methoxy-4-nitrophenyl)boronic acid | [1][2] |
| Polar Surface Area (PSA) | 95.51 Ų | [1] |
| LogP | -0.19360 | [1] |
Synthesis and Mechanistic Considerations
While specific, optimized industrial synthesis routes for this compound are often proprietary, the general approach for creating substituted nitrophenylboronic acids typically involves the nitration of a corresponding methoxyphenylboronic acid precursor.
The choice of nitrating agent and reaction conditions is critical to control regioselectivity and prevent side reactions, particularly the undesired protodeboronation (loss of the B(OH)₂ group). A common laboratory-scale approach involves the careful, dropwise addition of nitric acid to a solution of the starting boronic acid in a suitable solvent like acetic anhydride or dimethyl sulfoxide, often at controlled temperatures to manage the exothermic nature of the reaction.[4]
Causality Insight: The electron-donating methoxy group is an ortho-, para-director. However, the boronic acid group is a meta-director and can be susceptible to cleavage under harsh acidic conditions. The reaction conditions must be finely tuned to favor nitration at the desired position (ortho to the methoxy group and meta to the boronic acid group) while preserving the crucial C-B bond.
Caption: Generalized workflow for the synthesis of this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its function as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning, palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds, particularly for creating biaryl structures which are common motifs in pharmaceuticals and advanced materials.[5][6]
Boronic acids are favored in these reactions due to their stability, low toxicity, and commercial availability.[7] The presence of the electron-withdrawing nitro group on this compound can influence the electronic nature of the palladium complex during the catalytic cycle, potentially affecting reaction rates and yields.[4]
3.1. The Suzuki-Miyaura Catalytic Cycle
The reaction mechanism is a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (or triflate), forming a Pd(II) complex. This is often the rate-determining step.[8]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 3-methoxy-4-nitrophenyl moiety) to the palladium center, displacing the halide. The base is essential for forming a more nucleophilic boronate species, which facilitates this transfer.[7][8]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
Detailed Experimental Protocol: A Model Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating starting point for coupling this compound with a generic aryl bromide.
Objective: To synthesize 4'-Bromo-3-methoxy-4-nitrobiphenyl.
Materials:
-
This compound (1.0 mmol, 197 mg)
-
1,4-Dibromobenzene (1.2 mmol, 283 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 21 mg)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
Toluene (8 mL)
-
Water (2 mL)
-
Round-bottom flask (25 mL) with reflux condenser
-
Stir bar
Methodology:
-
Vessel Preparation & Inerting: To a 25 mL round-bottom flask containing a magnetic stir bar, add this compound (197 mg), 1,4-dibromobenzene (283 mg), and potassium carbonate (414 mg). Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Expert Rationale: Using a slight excess (1.2 eq) of the dibromobenzene partner can help drive the reaction to completion. The inert atmosphere is critical as the Pd(0) catalyst is oxygen-sensitive.
-
-
Catalyst Preparation: In a separate vial, dissolve the Palladium(II) acetate (4.5 mg) and triphenylphosphine (21 mg) in 2 mL of the toluene. The solution should be gently swirled.
-
Expert Rationale: Pd(OAc)₂ is a pre-catalyst that is reduced in situ to the active Pd(0) species. The phosphine ligand stabilizes the palladium catalyst, preventing its decomposition and improving its reactivity.
-
-
Reaction Assembly: Add the remaining toluene (6 mL) and water (2 mL) to the reaction flask via syringe. Then, add the catalyst solution to the flask.
-
Expert Rationale: This is a biphasic reaction system. The base (K₂CO₃) is primarily in the aqueous phase, while the organic starting materials and catalyst are in the toluene phase. The phase transfer of the activated boronate is a key step.
-
-
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and attach the reflux condenser. Stir the reaction vigorously for 4-6 hours.
-
Expert Rationale: Heating is required to overcome the activation energy for the oxidative addition step. Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, facilitating efficient reaction.
-
-
Monitoring & Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure biaryl product.
Applications in Drug Discovery and Development
The nitro-aromatic motif is a well-established pharmacophore and a versatile synthetic handle. The nitro group in molecules derived from this compound can be readily reduced to an amine. This resulting aniline derivative opens up a vast chemical space for further functionalization, such as amide bond formation, sulfonylation, or diazotization, allowing for the rapid generation of compound libraries for screening.
Boronic acids themselves have emerged as important therapeutic agents. The FDA-approved drug Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma, highlights the significance of the boronic acid functional group in medicinal chemistry.[5] While this compound is primarily a building block, its incorporation into larger molecules contributes to scaffolds that may interact with biological targets. The field continues to see a rising interest in boronic acid-containing drugs for various therapeutic areas.[5][9]
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[2]
-
Storage: Store in a cool, dry place in a tightly sealed container.
References
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GlobalChemMall. (3-methoxy-4-nitrophenyl)boronic acid.[Link]
-
Pinto, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
Organic Chemistry Portal. Suzuki Coupling.[Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling.[Link]
-
Singh, U. P., & Singh, R. K. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(8), 770. [Link]
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- 3. 4-Methoxy-3-nitrophenylboronic acid AldrichCPR 827614-67-5 [sigmaaldrich.com]
- 4. (4-Methoxy-2-nitrophenyl)boronic Acid|CAS 860034-09-9 [benchchem.com]
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A Technical Guide to the Solubility of 3-Methoxy-4-nitrophenylboronic Acid in Organic Solvents
Abstract
3-Methoxy-4-nitrophenylboronic acid is a key building block in modern medicinal chemistry and organic synthesis, frequently utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its utility in drug discovery pipelines is often dictated by its physicochemical properties, paramount among which is its solubility. A comprehensive understanding of its solubility profile in various organic solvents is crucial for optimizing reaction conditions, developing robust purification strategies, and ensuring process scalability. This guide provides an in-depth analysis of the factors governing the solubility of this compound, offers predictive insights into its behavior in common organic solvents, and presents a validated experimental protocol for its precise quantitative determination.
Introduction: The Strategic Importance of this compound
This compound (CAS: 827614-67-5; Molecular Weight: 196.95 g/mol ) is a bifunctional aromatic compound whose value lies in the strategic placement of its functional groups.[3] The boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, while the methoxy and nitro groups modulate the electronic properties of the phenyl ring and offer sites for further chemical modification.[1] The success of synthetic campaigns employing this reagent is fundamentally linked to its solubility. Inadequate solubility can lead to poor reaction kinetics, low yields, and significant challenges in downstream processing and purification. Conversely, a well-characterized solubility profile enables rational solvent selection, leading to homogenous reaction mixtures, predictable outcomes, and efficient workflows.
Physicochemical Drivers of Solubility
The solubility of this compound is a direct consequence of its molecular structure. The interplay between its three key functional groups dictates its interaction with different solvent environments.
-
Boronic Acid Moiety (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor (via the -OH groups) and a hydrogen bond acceptor. It has a known tendency to undergo reversible dehydration to form a cyclic anhydride trimer (a boroxine), a process that can complicate solubility studies.[4]
-
Nitro Group (-NO₂): As a strongly electron-withdrawing and highly polar group, the nitro functionality significantly increases the molecule's overall polarity.
-
Methoxy Group (-OCH₃): This electron-donating group is a hydrogen bond acceptor and contributes to the molecule's polarity, albeit to a lesser extent than the nitro group.
The combination of these groups results in a molecule with significant polarity and hydrogen-bonding potential. Therefore, its solubility is expected to be highest in polar solvents and lowest in non-polar hydrocarbon solvents.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Moderate | Strong dipole-dipole interactions with the polar nitro and methoxy groups. Solvents like DMF and Acetone are excellent for dissolving polar compounds.[5] |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | Capable of hydrogen bonding with the boronic acid, nitro, and methoxy groups, facilitating dissolution. |
| Ethers | Diethyl Ether, Dipropyl Ether | Moderate to Low | Ethers are good solvents for many boronic acids due to their ability to act as hydrogen bond acceptors.[6] However, their lower polarity compared to ketones or alcohols may limit solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | The polarity of these solvents may be sufficient for partial dissolution, making them potentially useful for purification techniques like crystallization.[6] |
| Non-Polar | Hexanes, Toluene, Methylcyclohexane | Very Low to Insoluble | "Like dissolves like" principle. The high polarity of the solute is incompatible with non-polar solvents. Hydrocarbons are often used to precipitate boronic acids or wash away non-polar impurities.[6] |
A Validated Protocol for Experimental Solubility Determination
To move from prediction to quantitative data, a reliable experimental method is essential. The dynamic (or synthetic) method is a robust and widely used technique for determining the solubility of boronic acids in organic solvents.[4][7] This method involves observing the precise temperature at which a known composition of solute and solvent becomes a single homogenous phase upon controlled heating.
Principle of the Dynamic Method
A biphasic mixture of this compound and the chosen solvent is prepared with a precisely known composition. The mixture is heated at a slow, constant rate with vigorous stirring. The point at which the last solid particle dissolves, resulting in a clear solution, is the equilibrium temperature for that specific concentration. This is typically detected by observing the disappearance of turbidity, which can be done visually or with an instrumental probe that measures light transmittance.[4][7]
Required Apparatus and Reagents
-
Jacketed glass vessel with a magnetic stirrer
-
High-precision balance (accuracy ±0.1 mg)
-
Programmable circulating thermostat for precise temperature control
-
Calibrated digital thermometer (accuracy ±0.1 K)
-
This compound (purity >98%)
-
High-purity organic solvents (anhydrous grade recommended)
Step-by-Step Experimental Procedure
-
Preparation: Accurately weigh a specific amount of this compound into the jacketed glass vessel.
-
Solvent Addition: Add a precise mass of the desired organic solvent to the vessel. The exact masses are used to calculate the mole fraction composition of the sample.
-
Heating and Stirring: Begin vigorous stirring to ensure the suspension is uniform. Program the circulating thermostat to increase the temperature of the vessel jacket at a slow, constant rate (e.g., 0.2-0.3 K/min). A slow heating rate is critical to ensure the system remains at thermal equilibrium.[4]
-
Endpoint Determination: Carefully observe the mixture as it heats. The solubility equilibrium point is the temperature at which the solution becomes completely clear and free of turbidity. Record this temperature.
-
Data Collection: Repeat this procedure for several different mole fraction compositions to generate a solubility curve (solubility vs. temperature).
This self-validating protocol ensures that each data point represents a true thermodynamic equilibrium, providing trustworthy and reproducible results.
Visualization of the Experimental Workflow
The following diagram outlines the key stages of the dynamic method for solubility determination.
Caption: Workflow for the dynamic determination of solubility.
Safety and Handling Considerations
This compound is a chemical that requires careful handling in a laboratory setting.
-
Hazard Classification: It is classified as Acute Toxicity, Oral, Category 4.[3] The GHS hazard statement is H302: Harmful if swallowed.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[8][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]
Always consult the most current Safety Data Sheet (SDS) for the material before use.
Conclusion
While specific quantitative solubility data for this compound is not widely published, a robust understanding of its chemical structure allows for reliable predictions of its behavior in various organic solvents. It is expected to be most soluble in polar protic and aprotic solvents and poorly soluble in non-polar hydrocarbons. For researchers and drug development professionals requiring precise data, the dynamic solubility determination method provides a validated, trustworthy, and reproducible protocol. By combining theoretical prediction with rigorous experimental verification, scientists can effectively harness the synthetic potential of this valuable building block, accelerating the discovery and development of new chemical entities.
References
- BenchChem. (n.d.). Solubility of Phenylboronic Acids in Organic Solvents: A Technical Guide.
-
Silva, A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrophenylboronic acid. Retrieved from [Link]
-
PubChem. (n.d.). (3-Methoxy-4-methylphenyl)boronic acid. Retrieved from [Link]
-
Domanska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4489–4499. Retrieved from [Link]
-
Nikitjina, A., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705. Retrieved from [Link]
-
PubChem. (n.d.). Boron Compounds in Drug Discovery. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Retrieved from [Link]
-
ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]
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Sporzynski, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 847–861. Retrieved from [Link]
-
ResearchGate. (n.d.). Reagents and reaction conditions. Retrieved from [Link]
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PubChem. (n.d.). 3-Methoxy-4-nitrophenol. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Blueprint: Understanding 4-Nitrophenylboronic Acid as a Pharmaceutical Intermediate. Retrieved from [Link]
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Fundamental Reactivity of Nitrophenylboronic Acids
A Mechanistic & Practical Guide for Applied Synthesis
Executive Summary
Nitrophenylboronic acids represent a paradox in organoboron chemistry: they are among the most thermodynamically potent substrates for bioconjugation and sensing due to their enhanced Lewis acidity, yet they are kinetically fragile in traditional cross-coupling environments.
For the drug development scientist, the nitro group is not merely a substituent; it is an electronic amplifier that lowers the pKa of the boronic acid from ~8.8 (phenylboronic acid) to ~7.0. This shift renders them uniquely capable of binding saccharides at physiological pH (7.4) but simultaneously activates a rapid decomposition pathway—protodeboronation—under standard Suzuki-Miyaura conditions. This guide deconstructs these competing reactivities to provide a self-validating framework for their use.
Part 1: Electronic Architecture & Thermodynamics
The fundamental reactivity of nitrophenylboronic acids is dictated by the electron-withdrawing nature (EWG) of the nitro group (
1.1 The pKa Shift and Ionization
In aqueous media, boronic acids exist in equilibrium between the neutral trigonal form and the anionic tetrahedral boronate. The pKa of this transition is the critical determinant of reactivity.
| Compound | Substituent Effect | Approx.[1][2][3][4][5][6] pKa | Reactivity Implication |
| Phenylboronic Acid (PBA) | None (Reference) | 8.8 | Requires pH > 9 for optimal diol binding or transmetallation. |
| 3-Nitrophenylboronic Acid | Inductive Withdrawal (-I) | ~7.0 - 7.2 | Bio-active: Exists as ~50% boronate anion at pH 7.4. |
| 4-Nitrophenylboronic Acid | Resonance Withdrawal (-R) | ~6.9 - 7.1 | High Instability: Resonance stabilization of the ipso-carbon facilitates C-B bond cleavage. |
1.2 Mechanistic Consequence: The "Goldilocks" Zone
For sensing applications, this pKa shift is advantageous. Glucose binding requires the tetrahedral boronate form.[7] Since nitrophenylboronic acids are partially ionized at physiological pH, they bind sugars spontaneously without the need for the alkaline buffers required by PBA. However, this same ionization makes the C-B bond susceptible to nucleophilic attack and subsequent cleavage.
Part 2: The Protodeboronation Challenge
The primary failure mode when utilizing nitrophenylboronic acids is protodeboronation —the replacement of the boronic acid group with a proton. Unlike electron-rich boronic acids which are stable in base, nitro-variants undergo rapid decomposition via a base-catalyzed mechanism involving a transient aryl anion.
2.1 The Decomposition Pathway
Under basic conditions (standard Suzuki conditions), the boronic acid forms a "ate" complex (boronate anion). If the aromatic ring is electron-deficient, the C-B bond weakens. A water molecule or proton source then facilitates the cleavage, releasing nitrobenzene and boric acid.
Critical Insight: The rate of protodeboronation for 2- and 4-nitrophenylboronic acids can be orders of magnitude faster than for phenylboronic acid. This reaction is often self-catalyzed or accelerated when the pH is close to the pKa of the acid.
Part 3: Synthetic Utility – "Best Practice" Protocols
To successfully couple nitrophenylboronic acids, one must suppress the formation of the aqueous boronate species that leads to decomposition.
3.1 Protocol: Anhydrous Fluoride-Activated Suzuki Coupling
Rationale: This protocol replaces the aqueous hydroxide base (which promotes hydrolysis) with anhydrous fluoride. Fluoride activates the boron atom for transmetallation without generating high concentrations of the unstable hydroxy-boronate species.
Reagents:
-
Substrate: Aryl Bromide (1.0 equiv)
-
Boron Source: 3-Nitrophenylboronic acid (1.2 equiv)
-
Catalyst: PdCl2(PPh3)2 (3-5 mol%) — Preferred over Pd(PPh3)4 for stability.
-
Base/Activator: Potassium Fluoride (KF) (3.0 equiv), spray-dried.
-
Solvent: Anhydrous 1,4-Dioxane or THF.
Step-by-Step Workflow:
-
Drying: Flame-dry a reaction vial under argon. Moisture is the enemy of this substrate.
-
Charging: Add the aryl bromide, nitrophenylboronic acid, KF, and Pd catalyst.
-
Inerting: Seal the vial and purge with Argon for 5 minutes.
-
Solvation: Inject anhydrous dioxane via syringe.
-
Reaction: Heat to 80°C. Monitor via TLC/LCMS.
-
Checkpoint: If protodeboronation (nitrobenzene formation) is observed, lower temperature to 60°C and increase catalyst loading.
-
-
Workup: Filter through a celite pad to remove inorganic salts before aqueous wash.
3.2 Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| High levels of Nitrobenzene | Protodeboronation via hydrolysis. | Switch to anhydrous conditions; use KF or CsF instead of K2CO3. |
| Homocoupling of Aryl Halide | Oxidative addition occurred, but transmetallation failed. | Boron not activated. Ensure fluoride source is dry/fresh. |
| No Reaction | Catalyst poisoning or inactive boron. | Switch to a highly active catalyst system like Pd(dppf)Cl2 or Buchwald precatalysts (XPhos Pd G2). |
Part 4: Chemical Biology & Sensing Applications[8][9][10][11]
In the context of drug delivery and sensing, the nitrophenylboronic acid moiety acts as a "chemical switch." Its ability to bind diols (like glucose) is a reversible equilibrium governed by pH.
4.1 The Binding Mechanism
The interaction follows a specific pathway:
-
Ionization: The neutral boronic acid ionizes to the boronate anion.
-
Esterification: The anion rapidly condenses with the cis-1,2-diol of the sugar to form a cyclic ester.
-
Stabilization: The cyclic ester is more acidic than the free acid, locking the complex in the anionic state at physiological pH.
4.2 Experimental Validation: Binding Constant Determination
To verify the utility of a nitrophenylboronic acid derivative for sensing:
-
Method: Alizarin Red S (ARS) Displacement Assay.[8]
-
Principle: ARS binds to the boronic acid, causing a color change (fluorescence or absorbance shift).[9][8] Adding a diol (sugar) displaces the ARS.
-
Advantage: This method works well for nitrophenyl derivatives because they bind ARS strongly at neutral pH, unlike phenylboronic acid which requires high pH.
References
-
Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.
-
Brooks, W. L. A., & Sumerlin, B. S. (2016). "Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine." Chemical Reviews.
-
Miyaura, N. (2002). "Organoboron Compounds."[4] Topics in Current Chemistry.
-
Wang, D., & Springsteen, G. (2018).[9] "Structure–Reactivity Relationships in Boronic Acid–Diol Complexation." ACS Omega.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
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A Senior Application Scientist's Guide to the Electronic Effects of Substituents on Phenylboronic Acids: Principles and Practical Applications
Abstract
Phenylboronic acids are indispensable reagents in modern chemistry, serving as key building blocks in organic synthesis, diagnostics, and materials science. Their utility is profoundly influenced by the electronic nature of substituents on the phenyl ring. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of these electronic effects. We will dissect the fundamental principles governing substituent influence, detail robust experimental methodologies for their quantification, and explore the causal relationships between electronic modulation and performance in critical applications such as Suzuki-Miyaura cross-coupling and carbohydrate sensing. This document is designed not as a static protocol list, but as a self-validating system of knowledge, grounding theoretical concepts in field-proven experimental insights and authoritative references.
Introduction: The Electronically Tunable Boron Atom
At the heart of a phenylboronic acid's reactivity is the boron atom—a Lewis acid with a vacant p-orbital.[1] The electron density at this center dictates its ability to engage in crucial chemical transformations. The phenyl ring acts as a conduit through which substituents can electronically "tune" the boron's properties. By either donating or withdrawing electron density, these substituents modulate the boronic acid's Lewis acidity, its Brønsted acidity (pKa), and its reactivity in complex chemical environments.[2][3]
Understanding and predicting these effects is paramount. In drug development, modifying a boronic acid warhead can alter its binding affinity and selectivity for a protein target. In organic synthesis, tuning the electronics can dramatically impact the efficiency and rate of catalytic reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[4] This guide will provide the foundational knowledge and practical frameworks necessary to harness these effects for rational molecular design and process optimization.
Fundamental Principles of Electronic Effects
The influence of a substituent on the phenyl ring is transmitted to the boronic acid moiety through two primary mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule. Electronegative substituents (e.g., -NO₂, -CF₃, halogens) exert a negative inductive effect (-I), pulling electron density away from the ring and, consequently, from the boron atom.[5] This withdrawal of electron density increases the Lewis acidity of the boron. Conversely, electropositive or alkyl groups exert a positive inductive effect (+I), donating electron density and decreasing Lewis acidity.
-
Resonance Effect (R or M): This effect involves the delocalization of π-electrons through the conjugated system of the phenyl ring.[5] Substituents with lone pairs (e.g., -OCH₃, -NH₂) or double bonds can donate or withdraw electron density via resonance. A methoxy group (-OCH₃) in the para position, for example, can donate a lone pair into the ring (+R effect), increasing electron density at the boron attachment point. A nitro group (-NO₂) can withdraw electron density from the ring via resonance (-R effect).
The net electronic effect of a substituent is a combination of these two forces. For instance, a halogen like fluorine is strongly electronegative (-I effect) but also possesses lone pairs that can be donated (+R effect).[6] The position of the substituent (ortho, meta, or para) is critical, as the resonance effect is most pronounced at the ortho and para positions, while the inductive effect operates at all positions.[6][7]
Quantifying Electronic Effects: The Hammett Relationship
To move from qualitative descriptions to quantitative prediction, we employ the Hammett equation, a cornerstone of physical organic chemistry.[8][9] The Hammett equation provides a linear free-energy relationship that correlates the electronic influence of meta- and para-substituents with reaction rates or equilibrium constants.
The equation is expressed as: log(K/K₀) = ρσ or log(k/k₀) = ρσ
Where:
-
K or k is the equilibrium or rate constant for the substituted reactant.
-
K₀ or k₀ is the constant for the unsubstituted (hydrogen) reactant.
-
σ (sigma) is the substituent constant , which depends only on the specific substituent and its position (meta or para). It quantifies the electronic effect of that substituent relative to hydrogen.
-
σ > 0 for electron-withdrawing groups (EWGs).
-
σ < 0 for electron-donating groups (EDGs).
-
-
ρ (rho) is the reaction constant , which is specific to a given reaction and its conditions. It measures the sensitivity of the reaction to substituent effects.[8]
For the dissociation of phenylboronic acids, a Hammett plot of pKa versus σ yields a positive ρ value (ρ ≈ 2.1-2.2).[2] This positive value indicates that the reaction (deprotonation) is aided by electron-withdrawing substituents. EWGs stabilize the resulting negative charge on the boronate anion, thus increasing the acidity (lowering the pKa). The magnitude of ρ being greater than 1.0 (the value for benzoic acid dissociation by definition) shows that the acidity of phenylboronic acids is more sensitive to substituent effects than that of benzoic acids.[2]
Figure 1: Conceptual Hammett plot for phenylboronic acid pKa.
Impact on Acidity (pKa)
Phenylboronic acids are primarily Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species.[6] The pKa of a boronic acid reflects this equilibrium.
ArB(OH)₂ + H₂O ⇌ ArB(OH)₃⁻ + H⁺
The acidity is a critical parameter as it governs the concentration of the reactive boronate species at a given pH. Substituents that withdraw electron density (-I, -R) increase the electrophilicity of the boron atom, stabilizing the resulting boronate anion and thus lowering the pKa (increasing acidity).[6] Conversely, electron-donating groups (+I, +R) decrease acidity, resulting in a higher pKa.[6]
| Substituent (para-) | Hammett Constant (σp) | Experimental pKa | Electronic Effect |
| -OCH₃ | -0.27 | 9.24 | Strong Donating (+R > -I) |
| -CH₃ | -0.17 | 9.05 | Donating (+I) |
| -H | 0.00 | 8.86[6] | Reference |
| -F | 0.06 | 8.71 | Weak Withdrawing (-I > +R) |
| -Cl | 0.23 | 8.55 | Withdrawing (-I > +R) |
| -CF₃ | 0.54 | 7.86[2] | Strong Withdrawing (-I) |
| -NO₂ | 0.78 | 7.14 | Strong Withdrawing (-I, -R) |
| Note: pKa values are compiled from various sources and can vary slightly with experimental conditions. This table serves as a representative guide.[2][6] |
Experimental Workflow: pKa Determination
Accurate pKa determination is essential for validating electronic effects. Spectrophotometric and potentiometric titrations are the most common and reliable methods.[2]
Protocol: pKa Determination by UV-Vis Spectrophotometric Titration
This method is highly sensitive and suitable for compounds that are poorly soluble in water.[2] It relies on the principle that the protonated (trigonal) and deprotonated (tetrahedral) forms of the boronic acid have different UV-Vis absorbance spectra.
Causality: By measuring the absorbance at a fixed wavelength across a range of precisely controlled pH values, one can determine the ratio of the two species and fit the data to the Henderson-Hasselbalch equation to extract the pKa.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the phenylboronic acid in a suitable solvent like DMSO or methanol.[10]
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength (e.g., 0.1 M KCl).
-
Sample Preparation: In a 96-well UV-transparent microplate, add a small, precise volume of the boronic acid stock solution to each well. Then add the series of buffer solutions to achieve a final boronic acid concentration in the low micromolar range (e.g., 50 µM).[10]
-
Spectra Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 220-400 nm) for each well using a plate reader.[11]
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer.
-
Fit the resulting sigmoidal curve to the appropriate equation (a modified Henderson-Hasselbalch equation) to determine the pKa, which corresponds to the pH at the inflection point of the curve.[12]
-
Figure 2: Workflow for pKa determination by UV-Vis spectroscopy.
Applications and Mechanistic Insights
The principles of electronic tuning have profound consequences in key applications.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. It is a cornerstone of pharmaceutical and fine chemical synthesis.[4][13] The electronic nature of the phenylboronic acid directly impacts the efficiency of the transmetalation step, which is often rate-limiting.
Mechanism Insight: In the transmetalation step, the boronate (ArB(OH)₃⁻), not the neutral boronic acid, is the active species that transfers its aryl group to the palladium center. Therefore, a lower pKa, which leads to a higher concentration of the boronate at a given pH, can facilitate this step. However, an overly electron-deficient aryl group can slow down the transfer from boron to palladium. This creates a complex relationship where a "sweet spot" of electronic properties often exists for optimal reactivity.
-
Electron-Donating Groups (EDGs): Can increase the nucleophilicity of the aryl group being transferred but decrease the concentration of the active boronate species (due to higher pKa).
-
Electron-Withdrawing Groups (EWGs): Increase the concentration of the active boronate (lower pKa) but can decrease the nucleophilicity of the aryl group, potentially slowing the C-Pd bond formation.
Figure 3: The Suzuki-Miyaura catalytic cycle.
Carbohydrate Sensing
Phenylboronic acids are widely used in sensors for diol-containing molecules like carbohydrates (e.g., glucose).[14] The sensing mechanism relies on the reversible formation of a cyclic boronate ester between the boronic acid and the cis-diol functionalities of the sugar.[1]
Mechanism Insight: For a sensor to be effective at physiological pH (~7.4), the pKa of the boronic acid must be lowered to match this range. This is because the esterification reaction is most favorable when the pH is close to the pKa of the boronic acid.[1][15] Therefore, installing strong electron-withdrawing groups on the phenyl ring is a key strategy in the design of glucose sensors.[16] This increases the Lewis acidity of the boron, promoting the formation of the tetrahedral boronate ester, which is the species often linked to a fluorescence or colorimetric signal change.[17]
-
High pKa Boronic Acid (e.g., Phenylboronic acid, pKa ~8.8): Poor binding at pH 7.4 as it exists predominantly in the neutral, less reactive trigonal form.
-
Low pKa Boronic Acid (e.g., 3-Nitrophenylboronic acid, pKa ~7.2): Significant binding at pH 7.4 due to a higher population of the tetrahedral form, which readily forms esters.
Figure 4: Phenylboronic acid-diol equilibrium in sensing.
Conclusion and Future Perspectives
The electronic effects of substituents are a powerful tool for rationally designing the properties and reactivity of phenylboronic acids. A thorough understanding of inductive and resonance effects, quantified by Hammett analysis and validated by experimental pKa determination, allows scientists to fine-tune these molecules for specific applications. Whether optimizing a catalytic step in a multi-million dollar drug synthesis or designing a life-saving glucose sensor, controlling the electron density at the boron center is the key to success.
Future research will continue to refine our understanding, particularly in complex systems where through-space interactions and steric effects complicate purely electronic models. The development of novel substituents with unique electronic profiles and the application of computational chemistry to predict pKa and reactivity with greater accuracy will further empower researchers to harness the full potential of these versatile chemical building blocks.
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A Theoretical Investigation of 3-Methoxy-4-nitrophenylboronic Acid: A Keystone for Advanced Organic Synthesis
This technical guide provides a comprehensive theoretical framework for understanding the molecular properties and reactivity of 3-Methoxy-4-nitrophenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical interplay of electronic and steric effects governed by its unique substitution pattern. By leveraging established computational methodologies, we aim to provide a predictive lens into the behavior of this versatile reagent, thereby empowering its strategic application in complex organic synthesis.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
Phenylboronic acids are indispensable reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The ability to fine-tune the electronic and steric properties of these molecules through aromatic substitution has profound implications for reaction efficiency, selectivity, and scope. This compound is a prime example of a strategically designed reagent. The electron-donating methoxy group and the electron-withdrawing nitro group, positioned at the meta and para positions relative to the boronic acid moiety respectively, create a unique electronic environment that dictates its reactivity. This guide will explore the theoretical underpinnings of this molecule's structure and function, offering a roadmap for its rational deployment in synthetic endeavors.
Molecular Structure and Electronic Landscape: A Computational Perspective
A thorough understanding of the geometric and electronic structure of this compound is fundamental to predicting its chemical behavior. Density Functional Theory (DFT) calculations serve as a powerful tool for this purpose, providing insights into bond lengths, bond angles, and the distribution of electron density within the molecule.
Proposed Computational Methodology
A robust theoretical investigation would employ DFT calculations using a functional such as B3LYP with a basis set like 6-311++G(d,p) to achieve a balance between computational cost and accuracy.[1][2] This level of theory is well-suited for optimizing the geometry of organic molecules and calculating a range of electronic properties.
Step-by-Step Protocol for DFT-Based Molecular Characterization:
-
Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. This is achieved by performing a full geometry optimization without any symmetry constraints. The resulting structure provides key geometric parameters.
-
Frequency Analysis: A frequency calculation is then performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also yields thermodynamic data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.
-
Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis offers a detailed picture of charge distribution and intramolecular interactions, such as hyperconjugation. This can reveal the extent of electron delocalization and the nature of the C-B bond.
-
Electrostatic Potential (ESP) Mapping: An ESP map visually represents the charge distribution on the molecular surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Anticipated Structural and Electronic Features
Based on the known effects of the methoxy and nitro substituents, we can anticipate the following features for this compound:
-
Planarity: The phenyl ring and the boronic acid group are expected to be nearly coplanar to maximize conjugation. The nitro group may exhibit some torsion to alleviate steric strain.
-
Bond Lengths: The C-B bond length will be a key parameter of interest, as it influences the transmetalation step in Suzuki-Miyaura coupling. The electron-withdrawing nitro group is expected to shorten this bond, while the electron-donating methoxy group may have a counteracting, albeit weaker, effect.
-
Charge Distribution: The nitro group will significantly withdraw electron density from the aromatic ring, particularly from the ortho and para positions relative to itself. The methoxy group will donate electron density, primarily to the ortho and para positions. This push-pull electronic arrangement will create a highly polarized molecule.
| Predicted Geometric and Electronic Parameters | Anticipated Value/Observation | Rationale |
| C-B Bond Length | Shorter than in unsubstituted phenylboronic acid | Predominant effect of the strong electron-withdrawing nitro group. |
| O-N-O Bond Angle | ~120° | sp² hybridization of the nitrogen atom in the nitro group. |
| HOMO Energy | Lowered relative to methoxyphenylboronic acid | Influence of the electron-withdrawing nitro group. |
| LUMO Energy | Lowered relative to phenylboronic acid | Strong electron-accepting nature of the nitro group. |
| HOMO-LUMO Gap | Relatively small | The push-pull nature of the substituents can narrow the energy gap. |
| Dipole Moment | Significant | High degree of charge separation due to the opposing electronic effects of the substituents. |
Reactivity in Suzuki-Miyaura Cross-Coupling: A Mechanistic Dissection
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, and the performance of this compound in this reaction is of paramount interest.[3][4] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid plays a crucial role, particularly in the transmetalation step.
The Transmetalation Step: A Rate-Determining Factor
Transmetalation involves the transfer of the aryl group from the boron atom to the palladium center. This step is generally favored by electron-rich arylboronic acids. The presence of the strongly electron-withdrawing nitro group in this compound is expected to decelerate this step.[5] However, the electron-donating methoxy group may partially mitigate this deactivating effect. The overall reactivity will be a delicate balance of these opposing electronic influences.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Sources
Methodological & Application
reaction conditions for Suzuki coupling with 3-Methoxy-4-nitrophenylboronic acid
Application Note: Suzuki-Miyaura Coupling of 3-Methoxy-4-nitrophenylboronic Acid
Executive Summary
This technical guide outlines the optimized protocols for the cross-coupling of This compound (CAS: 209919-20-6) with aryl halides. Due to the strong electron-withdrawing nature of the para-nitro group, this substrate presents a specific challenge: accelerated hydrolytic protodeboronation .
While the meta-methoxy group provides some electron density, the para-nitro effect dominates, rendering the C-B bond susceptible to base-catalyzed cleavage before transmetallation can occur. This guide provides two protocols:
-
Protocol A (Standard): For reactive coupling partners (Aryl Iodides/Bromides).
-
Protocol B (Stabilized): For challenging partners (Aryl Chlorides/Sterically hindered) or when protodeboronation is observed.
Chemical Profile & Mechanistic Challenges
Substrate Analysis
-
Compound: this compound
-
Electronic State: Electron-Deficient (π-acidic).
-
Key Structural Feature: The nitro group (-NO₂) at the para position relative to the boronic acid strongly withdraws electron density.
-
Reactivity Implication:
-
Pros: The Lewis acidity of the boron center is increased, facilitating the formation of the boronate complex (the active transmetallating species).
-
Cons: The C-B bond is significantly weakened toward hydrolysis. Under standard basic conditions (pH > 10) and high heat, the rate of protodeboronation (
) often exceeds the rate of transmetallation ( ), leading to the formation of nitroanisole (byproduct) and low yields.
-
The Competition: Transmetallation vs. Protodeboronation
The success of this reaction hinges on kinetic control. We must maximize
Figure 1: Kinetic competition in the catalytic cycle. The electron-withdrawing nitro group accelerates the path to the Byproduct.
Optimization Matrix
The following table summarizes the variable adjustments required to shift the kinetics in favor of coupling.
| Parameter | Standard Condition | Optimized for 3-OMe-4-NO₂-PhB(OH)₂ | Rationale |
| Base | Na₂CO₃ or K₂CO₃ | K₃PO₄ or KF | Carbonates can be too basic (high pH), accelerating deboronation. Phosphates provide a buffering effect; Fluorides allow anhydrous activation. |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ or Pd-SPhos | Bidentate ligands (dppf) increase stability. Bulky biaryl phosphines (SPhos) accelerate transmetallation, outcompeting decomposition. |
| Solvent | DMF or MeOH | Dioxane or Toluene | Protic solvents (alcohols) can serve as proton sources for deboronation. Aprotic/non-polar solvents are safer. |
| Water | High volume (1:1) | Low volume (5-10%) or None | Minimizing water concentration reduces the concentration of the hydrolytic agent. |
Experimental Protocols
Protocol A: The Robust Method (High Throughput)
Best for: Coupling with Aryl Bromides and Iodides where the partner is stable.
Reagents:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step:
-
Charge: To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 236 mg), Pd(dppf)Cl₂ (0.03 mmol, 24 mg), and K₂CO₃ (2.0 mmol, 276 mg).
-
Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Solvate: Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.
-
React: Heat the mixture to 80°C for 4–12 hours.
-
Note: Do not exceed 90°C to minimize deboronation.
-
-
Monitor: Check via TLC or LCMS. Look for the disappearance of the halide. If the boronic acid is consumed but halide remains, add more boronic acid (0.5 equiv).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.
Protocol B: The "Stabilized" Method (Challenging Substrates)
Best for: Aryl Chlorides, sterically hindered partners, or if Protocol A yields <50%.
Reagents:
-
Aryl Halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (Or use precatalyst XPhos Pd G2)
-
Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 equiv)
-
Solvent: Toluene / Water (10:1 ratio) or Anhydrous Toluene
Step-by-Step:
-
Pre-complexation (Optional but recommended): In the reaction vessel, mix Pd(OAc)₂ and SPhos in Toluene under inert atmosphere for 10 mins to form the active catalyst species.
-
Charge: Add the Aryl Halide, Boronic Acid, and solid K₃PO₄.
-
Solvent System: Add Toluene (solvent) and a minimal amount of water (0.5 mL per 5 mL Toluene).
-
Why? K₃PO₄ requires trace water to dissolve and act as a base, but keeping the water phase minimal reduces the hydrolysis of the boronic acid.
-
-
React: Heat to 100°C vigorously stirring. The high activity of the SPhos-Pd catalyst allows the coupling to finish rapidly (often < 2 hours), beating the decomposition rate.
-
Workup: Standard extraction (EtOAc/Water).
Troubleshooting & Decision Logic
Use this logic flow to diagnose low yields.
Figure 2: Troubleshooting logic for common failure modes.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
applications of 3-Methoxy-4-nitrophenylboronic acid in materials science
Application Note: 3-Methoxy-4-nitrophenylboronic Acid in Advanced Materials Science
Executive Summary
This compound (CAS: 1377248-58-2) is a versatile organoboron building block that bridges the gap between organic synthesis, optoelectronics, and biosensing.[1] Unlike simple phenylboronic acids, this trisubstituted scaffold integrates three distinct functional handles:
-
Boronic Acid: Enables Suzuki-Miyaura cross-coupling and reversible diol binding (sugar sensing).
-
Nitro Group: Acts as a strong electron-withdrawing group (EWG), a fluorescence quencher, and a "masked" primary amine for orthogonal functionalization.
-
Methoxy Group: Provides electron-donating (EDG) character, enhancing solubility and tuning the optoelectronic band gap.
This guide details protocols for utilizing this reagent in the synthesis of "push-pull" conjugated systems, stimuli-responsive polymers, and dual-mode biosensors.[1]
Part 1: Optoelectronic Material Synthesis
Concept: The "Push-Pull" Electronic Modulation
In organic photovoltaics (OPV) and organic light-emitting diodes (OLEDs), band gap engineering is critical.[1] The 3-methoxy-4-nitrophenyl moiety serves as an excellent terminal unit or side-chain modifier.[1] The methoxy group (donor) and nitro group (acceptor) create an internal charge transfer (ICT) state, which can be fine-tuned by coupling to extended
Protocol 1: High-Efficiency Suzuki-Miyaura Polymerization
Objective: To incorporate the 3-methoxy-4-nitrophenyl motif into a poly(fluorene) backbone for band-gap tuning.[1]
Reagents:
-
Monomer A: 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester[1]
-
Monomer B: 2,7-Dibromo-9,9-dioctylfluorene[1]
-
End-Capper: this compound (acts as a monofunctional chain terminator to install the nitro-functionalized end group).
-
Catalyst: Pd(PPh
) (Tetrakis(triphenylphosphine)palladium(0)) -
Base: K
CO (2M aqueous solution) -
Solvent: Toluene/Dioxane (1:1 v/v)
Workflow:
-
Degassing: Charge a Schlenk flask with Monomer A (1.0 eq) and Monomer B (0.98 eq). Evacuate and backfill with Argon (3x).
-
Solvation: Add anhydrous Toluene/Dioxane and degas the solvent via bubbling Argon for 20 mins.
-
Catalysis: Add Pd(PPh
) (1-3 mol%). Add the degassed K CO solution. -
Polymerization: Heat to 85°C for 48 hours under vigorous stirring.
-
End-Capping (Critical Step):
-
Step A: Add This compound (1.5 eq relative to Monomer B) to cap the aryl-halide ends. Stir for 6 hours.
-
Step B: Add Bromobenzene to cap the residual boronate ends.
-
-
Purification: Precipitate into cold methanol. Filter and Soxhlet extract with acetone (to remove oligomers) followed by chloroform (to collect polymer).
Data Analysis:
| Parameter | Value | Note |
|---|---|---|
| Yield | 75-85% | Typical for Suzuki Polycondensation |
| M
Part 2: Stimuli-Responsive Biosensors
Concept: The Dual-Trigger Mechanism
This molecule is ideal for constructing "AND" logic gate sensors.
-
Trigger 1 (Sugar Binding): The boronic acid forms a cyclic ester with 1,2- or 1,3-diols (e.g., Glucose, Sialic Acid), altering the Lewis acidity of the boron center.
-
Trigger 2 (Reductive Environment): The nitro group quenches fluorescence via Photoinduced Electron Transfer (PET). Reduction to an amine (by hypoxia or nitroreductase enzymes) abolishes PET, restoring fluorescence.
Protocol 2: Diol-Binding Fluorescence Assay
Objective: To demonstrate glucose sensing capabilities using a soluble derivative.
Reagents:
-
Probe: this compound (100
M in DMSO). -
Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (physiological) and pH 9.0 (optimal for boronate formation).
-
Analyte: D-Glucose (0 - 50 mM).[1]
Step-by-Step:
-
Preparation: Dilute the Probe stock into PBS to a final concentration of 10
M. -
Titration: Add aliquots of Glucose stock solution.
-
Incubation: Allow 5 minutes for equilibrium at 25°C.
-
Measurement: Record UV-Vis absorbance (monitor shift in
from ~280nm to ~310nm upon ester formation) and Fluorescence emission (Excitation: 330 nm).-
Note: The nitro group will keep background fluorescence low.
-
-
Chemical Reduction (Optional "Turn-On" Check): Add 10 eq of Sodium Dithionite (Na
S O ) to reduce the nitro group to an amine.[1] Observe the massive increase in fluorescence intensity (Quantum Yield increase).
Visualizing the Sensing Pathway:
Caption: Logic flow for dual-mode sensing. The nitro group acts as a master switch for fluorescence, while boronic acid binding modulates electronic properties.
Part 3: Surface Functionalization Strategy
Concept: The "Masked" Amine Anchor
Directly coupling aniline derivatives can be difficult due to catalyst poisoning by the free amine. This compound bypasses this by serving as a robust, non-poisoning precursor.[1] Once coupled to a surface (e.g., aryl halide functionalized silica or carbon nanotube), the nitro group is reduced to a primary amine, ready for bioconjugation (e.g., NHS-ester coupling).
Protocol 3: Surface Immobilization and Activation
Substrate: Brominated Polystyrene Beads or Aryl-Bromide functionalized Glass Slides.
-
Coupling (Suzuki):
-
Submerge substrate in a solution of this compound (20 mM), Pd(OAc)
(1 mol%), and SPhos (2 mol%) in Toluene/Water (10:1).[1] -
Heat at 70°C for 12 hours. Wash extensively with Toluene, MeOH, and Water.
-
-
Activation (Reduction):
-
Submerge the nitro-functionalized surface in a solution of SnCl
2H O (0.5 M) in Ethanol/HCl (9:1). -
Heat at 60°C for 2 hours.
-
Result: Surface color typically shifts from pale yellow (nitro) to colorless/faint brown (amine).
-
-
Validation:
-
Treat with Fluorescein Isothiocyanate (FITC).
-
Wash and image. Only the reduced amine surface will fluoresce green.
-
Experimental Workflow Diagram:
Caption: Step-wise modification of aryl-halide surfaces to active amine surfaces using the nitro-boronic precursor.
References
-
Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Boronic Acid Sensors: James, T. D., Sandanayake, K. R., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on boronic acid.[3] Angewandte Chemie International Edition, 35(17), 1910-1922. Link
-
Nitro-Group Reduction Strategies: Orlandi, M., Brenna, D., Harms, R., Jost, S., & Benaglia, M. (2018). Recent Developments in the Reduction of Nitro Compounds. Organic Process Research & Development, 22(4), 430–445. Link
-
Compound Data: PubChem Compound Summary for CID 2773552 (Related 4-Nitrophenylboronic acid derivatives). Link
-
Fluorescent Sensing Mechanisms: Callan, J. F., de Silva, A. P., & Magri, D. C. (2005). Luminescent sensors and switches in the early 21st century. Tetrahedron, 61(36), 8551-8588. Link
Sources
Application Note: Cross-Coupling Protocol for 3-Methoxy-4-nitrophenylboronic Acid
Critical Advisory: Chemical Identity Verification
Discrepancy Alert: The topic request specifies 3-Methoxy-4-nitrophenylboronic acid but provided CAS 209919-30-2.
-
Correct CAS for this compound: 1377248-58-2 (or 871332-97-7 for related esters).
-
CAS 209919-30-2: Corresponds to 4-Chloro-2-methylphenylboronic acid.[1][2]
Action: This protocol is engineered specifically for This compound (Structure: Phenyl ring with 1-B(OH)₂, 3-OMe, 4-NO₂). Ensure you are using the correct reagent, as the electronic properties of the chloro-methyl variant are vastly different.
Part 1: Strategic Analysis & Mechanistic Insight
Electronic Profile: The "Deactivated" Nucleophile
This compound presents a specific challenge in Suzuki-Miyaura coupling due to its electronic environment.
-
4-Nitro Group (
): A strong electron-withdrawing group (EWG) that significantly decreases the electron density of the aryl ring. -
3-Methoxy Group (
): While typically an electron donor, in the meta position relative to boron, its inductive electron-withdrawing effect dominates over resonance donation.
Mechanistic Consequence: The resulting arylboronic acid is electron-deficient . In the catalytic cycle, the transmetallation step involves the nucleophilic attack of the arylboronate species onto the electrophilic Palladium(II) center. Electron deficiency makes the aryl group a weaker nucleophile, rendering transmetallation the rate-limiting step .
Stability Risk: Protodeboronation
While electron-rich boronic acids are prone to acid-catalyzed deboronation, electron-deficient species like this compound are susceptible to base-catalyzed protodeboronation .
-
Mechanism: The base forms a tetrahedral boronate "ate" complex
. If transmetallation is slow (due to the EWG), the complex may undergo ipso-substituent cleavage, replacing the boron with a proton. -
Mitigation: Avoid harsh hydroxide bases (NaOH, KOH) if yields are low. Use mild carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) and control water content.
Part 2: Experimental Workflow & Decision Matrix
Optimization Matrix
Do not rely on a single set of conditions. Select the system based on your coupling partner (Aryl Halide).
| Parameter | System A: Standard (Robust) | System B: High Performance (Challenging) | System C: Anhydrous (Labile) |
| Target | Aryl Bromides/Iodides | Aryl Chlorides / Steric Hindrance | Base-sensitive / Rapid Deboronation |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2 mol%) + SPhos (4-8 mol%) | Pd(OAc)₂ (5 mol%) + PPh₃ (10 mol%) |
| Ligand Rationale | Standard triphenylphosphine is sufficient for reactive halides. | SPhos is electron-rich and bulky; accelerates oxidative addition and facilitates transmetallation of deactivated boronates. | Simple system; Fluoride activation avoids hydroxide formation. |
| Base | Na₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 - 3.0 equiv) | CsF (2.0 - 3.0 equiv) |
| Solvent | DME / H₂O (2:1) | Toluene / H₂O (10:1) or Dioxane / H₂O | DME (Anhydrous) |
| Temperature | 80°C | 100°C | 80°C |
Mechanistic Pathway Diagram
The following diagram illustrates the kinetic competition between the productive Transmetallation pathway and the destructive Protodeboronation pathway.
Caption: Kinetic competition in the coupling of electron-deficient boronic acids. The Nitro group slows transmetallation, increasing the residence time of the labile boronate complex, raising deboronation risk.
Part 3: Detailed Protocol (System B: High Performance)
This protocol utilizes Buchwald's SPhos ligand , which creates a highly active catalyst system capable of overcoming the sluggish reactivity of nitro-substituted boronic acids.
Reagents & Equipment
-
Aryl Halide: 1.0 equiv (e.g., 1.0 mmol)
-
Boronic Acid: this compound (1.2 - 1.5 equiv)
-
Catalyst Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv / 2 mol%)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.08 equiv / 8 mol%)
-
Note: Higher ligand-to-metal ratio (2:1 to 4:1 relative to Pd metal) stabilizes the active species.
-
-
Base: K₃PO₄ (Tribasic Potassium Phosphate), finely ground (2.0 equiv)
-
Solvent: Toluene and Water (degassed).
-
Inert Gas: Argon or Nitrogen (Balloon or Manifold).
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation (Critical for Activity)
-
In a dry vial, weigh Pd₂(dba)₃ (18.3 mg for 1 mmol scale) and SPhos (32.8 mg).
-
Add 1.0 mL of anhydrous Toluene.
-
Stir at room temperature for 5-10 minutes under inert atmosphere. The solution should turn from dark purple/black to a lighter orange/red, indicating ligation.
Step 2: Reaction Assembly
-
To a reaction vessel (microwave vial or round-bottom flask) equipped with a magnetic stir bar, add:
-
Aryl Halide (1.0 mmol)
-
This compound (236 mg, 1.2 mmol)
-
K₃PO₄ (425 mg, 2.0 mmol)
-
-
Seal the vessel and purge with Argon/Nitrogen for 5 minutes (vacuum/backfill x3).
-
Add the Pre-complexed Catalyst Solution (from Step 1) via syringe.
-
Add remaining solvent: 3.0 mL Toluene and 0.4 mL Degassed Water (Total solvent ratio ~10:1).
-
Why minimal water? Sufficient to dissolve the base and activate the boron, but minimizes the concentration of free hydroxide that causes deboronation.
-
Step 3: Execution
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Vigorous stirring is essential for the biphasic system.
-
-
Monitor by TLC or LC-MS at 1 hour, 4 hours, and overnight.
-
Target Mass: Look for Product [M+H]+.
-
Byproduct Check: Look for Nitroanisole (from deboronation) or homocoupling of the halide.
-
Step 4: Workup & Purification
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Separate layers. Extract aqueous layer 2x with Ethyl Acetate.
-
Nitro-Specific Wash: Wash combined organics with 1N HCl (optional, to remove amine byproducts if reduction occurred, though unlikely here) or Brine.
-
Caution: If the product contains basic nitrogens, avoid acid wash.
-
-
Dry over MgSO₄, filter, and concentrate.
-
Purification: Flash chromatography on Silica Gel.
-
Mobile Phase: Hexanes/Ethyl Acetate gradient. Nitro compounds are often UV-active and colored (yellowish), aiding fraction collection.
-
Part 4: Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation or Slow Ox-Add | Switch to XPhos or Pd-PEPPSI-IPr precatalysts. Increase temperature to 110°C. |
| High Deboronation (Nitroanisole formed) | Base too strong / Too much water | Switch to System C (Anhydrous) . Use CsF (2.0 equiv) in dry Dioxane. |
| Homocoupling of Halide | Slow Transmetallation | Add the Boronic Acid in portions (e.g., 3 portions over 1 hour) to keep its concentration low relative to the catalyst. |
| Black Precipitate (Pd Black) | Ligand dissociation | Increase Ligand:Pd ratio. Ensure inert atmosphere is rigorous. |
Part 5: Workflow Visualization
Caption: Decision tree for optimizing conditions based on substrate reactivity and observed failure modes.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
- Relevance: Establishes protocols for electron-deficient/unstable boronic acids using SPhos/XPhos systems.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
- Relevance: Detailed mechanistic review of transmetallation vs.
-
Sigma-Aldrich. (n.d.).[3][4] Product Specification: this compound.[4] Link
- Note: Used for chemical property verific
Sources
Application Note: 3-Methoxy-4-nitrophenylboronic Acid as a Strategic Scaffold in Medicinal Chemistry
[1]
Executive Summary
3-Methoxy-4-nitrophenylboronic acid (CAS 1377248-58-2) represents a high-value "masked" building block for the synthesis of functionalized biaryls. Its utility lies in the orthogonal reactivity of its substituents: the boronic acid enables carbon-carbon bond formation via Suzuki-Miyaura cross-coupling, while the nitro group serves as a latent amine (aniline) precursor. The methoxy substituent modulates lipophilicity and provides a hydrogen-bond acceptor motif often critical for kinase inhibitor binding pockets.
This guide details the optimized handling, coupling protocols, and downstream transformations of this reagent, addressing specific challenges associated with electron-deficient aryl boronic acids, such as hydrolytic instability and protodeboronation.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1377248-58-2 |
| Molecular Formula | C₇H₈BNO₅ |
| Molecular Weight | 196.95 g/mol |
| Appearance | Light yellow to off-white powder |
| Electronic Character | Electron-deficient (due to -NO₂); prone to rapid transmetalation |
| Solubility | Soluble in MeOH, DMSO, DMF, THF; sparingly soluble in water |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) to prevent dehydration to boroxine |
Core Application: Suzuki-Miyaura Cross-Coupling[1][11]
Mechanistic Insights & Catalyst Selection
The nitro group at the para position makes the boron center highly Lewis acidic. While this accelerates the transmetalation step in the catalytic cycle, it simultaneously increases the susceptibility to protodeboronation (C-B bond cleavage by water/base) before the coupling can occur.
-
Expert Insight: Standard aqueous basic conditions (e.g., Na₂CO₃/H₂O) often lead to low yields due to competitive hydrolysis. For this specific building block, we recommend anhydrous conditions or mild bases (e.g., K₃PO₄, KF) to stabilize the C-B bond during reaction.
Optimized Protocol: Coupling with Aryl Bromides
This protocol minimizes protodeboronation while ensuring high conversion.
Reagents:
-
This compound (1.2 equiv)
-
Aryl Bromide substrate (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) — Chosen for stability and resistance to oxidation.
-
Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (9:1) or Anhydrous DMF (if hydrolysis is observed)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol, 236 mg), and Base (2.0 mmol).
-
Inertion: Seal the vial and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed solvent (5 mL) via syringe.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 mmol) under a positive stream of Argon.
-
Reaction: Heat the mixture to 80°C for 4–12 hours. Note: Monitor via LC-MS. If the boronic acid is consumed but starting material remains, add a second portion (0.5 equiv) of boronic acid.
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Downstream Functionalization: The "Aniline Gateway"
Once the biaryl core is constructed, the nitro group is typically reduced to an aniline. This 3-methoxy-4-amino biaryl motif is a privileged scaffold in medicinal chemistry, found in numerous EGFR and VEGFR inhibitors.
Protocol: Chemoselective Nitro Reduction (Fe/NH₄Cl)
This method is preferred over hydrogenation (H₂/Pd) when the coupled partner contains halogens or other reduction-sensitive groups.
Reagents:
-
Nitro-biaryl intermediate (1.0 equiv)
-
Iron powder (5.0 equiv, <10 micron particle size preferred)
-
Ammonium Chloride (NH₄Cl) (5.0 equiv)
-
Solvent: Ethanol/Water (3:1)
Procedure:
-
Dissolve the nitro compound in Ethanol/Water.
-
Add NH₄Cl and Iron powder.
-
Heat to reflux (approx. 75°C) with vigorous stirring for 2–4 hours.
-
Filtration (Critical): Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Partition between water and EtOAc (or DCM). The organic layer contains the pure aniline.
Strategic Visualization: Drug Discovery Workflow
The following diagram illustrates the strategic placement of this compound in a convergent synthesis pipeline for kinase inhibitors.
Figure 1: Convergent synthesis pathway utilizing this compound to access privileged aminobiaryl scaffolds.
Expert Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Protodeboronation | Base is too strong or reaction temp too high for this electron-deficient boronic acid. | Switch to K₃PO₄ or KF . Lower temp to 60°C. Use anhydrous dioxane. |
| Homocoupling (Biaryl dimer) | Presence of oxygen in the reaction vessel. | Degas solvents thoroughly (freeze-pump-thaw or sparging with Ar for 15 min). |
| Incomplete Conversion | Catalyst deactivation. | Add catalyst in two portions (at t=0 and t=3h). Ensure ligand excess (e.g., add extra PPh₃ if using Pd(PPh₃)₄). |
| Boronic Acid "Disappears" on TLC | Formation of boroxine anhydride (trimer). | This is reversible. Add a small amount of water to the reaction or use a base that generates hydroxide in situ (e.g., K₃PO₄·H₂O). |
References
- Suzuki Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Protodeboronation Stability: Cox, P. A., et al. (2017). Protodeboronation of Arylboronic Acids. Angewandte Chemie International Edition. [Contextual grounding on electron-deficient boronic acid stability].
-
Nitro Reduction Protocols: General methods for the reduction of nitroarenes. Organic Chemistry Portal. Available at: [Link]
Application Note: One-Pot Synthesis of 4-Amino-3-methoxy-biaryls using 3-Methoxy-4-nitrophenylboronic acid
This Application Note is designed for researchers in medicinal chemistry and process development. It details a streamlined, one-pot protocol for synthesizing 4-amino-3-methoxy-biaryl scaffolds , a privileged structural motif found in numerous kinase inhibitors (e.g., VEGFR, p38 MAPK inhibitors) and other bioactive molecules.
Abstract & Significance
The 3-methoxy-4-amino-phenyl moiety is a critical pharmacophore in modern drug discovery, particularly within the kinase inhibitor space. The methoxy group provides essential steric bulk and hydrogen-bond acceptor properties, while the amine serves as a pivotal handle for generating ureas, amides, or heterocycles.
Traditional synthesis involves a two-step process: (1) Suzuki coupling of 3-methoxy-4-nitrophenylboronic acid to an aryl halide, followed by (2) isolation and separate reduction of the nitro group. This guide presents a telescoped, one-pot protocol that eliminates intermediate isolation, reducing solvent waste by ~40% and total process time by ~50%.
Chemistry & Mechanism
The protocol leverages the orthogonality of the boronic acid and nitro groups. The Suzuki-Miyaura coupling proceeds via a Pd(0) cycle, leaving the nitro group intact. Subsequently, a chemoselective reduction is triggered in situ using iron powder in acidic media or transfer hydrogenation, converting the nitro group to the target aniline without affecting the newly formed biaryl bond.
Mechanistic Pathway (DOT Visualization)
Figure 1: Telescoped reaction pathway converting the boronic acid building block into a functionalized drug scaffold.
Detailed Protocol
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Bromide or Iodide (1.0 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%)
-
Base: Potassium Carbonate (K2CO3) (2.5 equiv)
-
Reductant: Iron Powder (325 mesh, 5.0 equiv)
-
Solvents: 1,4-Dioxane (degassed), Water, Glacial Acetic Acid.
Step-by-Step Procedure
Phase 1: Suzuki-Miyaura Coupling
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge This compound (1.0 mmol, 197 mg), the Aryl Bromide (1.0 mmol), and Pd(PPh3)4 (0.05 mmol, 58 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with Nitrogen or Argon (3 cycles).
-
Solvent Addition: Add degassed 1,4-Dioxane (10 mL) and 2M aqueous K2CO3 (2.5 mL, 5.0 mmol).
-
Reaction: Heat the mixture to 90°C for 4–6 hours.
-
Checkpoint: Monitor by TLC or LC-MS. The boronic acid spot should disappear, and a fluorescent nitro-biaryl spot should appear.
-
Phase 2: In-Situ Nitro Reduction 5. Acidification: Once Coupling is complete, cool the reaction mixture to room temperature. Carefully add Glacial Acetic Acid (3.0 mL). Caution: Effervescence will occur due to residual carbonate. 6. Reduction: Add Iron Powder (5.0 mmol, 280 mg) directly to the reaction vessel. 7. Reaction: Re-heat the mixture to 80°C for 2–3 hours.
- Checkpoint: LC-MS should show the mass shift corresponding to -O2 (+32) to -H2 (-2), a net loss of ~30 Da (Nitro to Amine).
Phase 3: Workup & Isolation 8. Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron residues and palladium black. Wash the pad with Ethyl Acetate (20 mL). 9. Neutralization: Carefully neutralize the filtrate with saturated NaHCO3 solution until pH ~8. 10. Extraction: Separate the organic layer and extract the aqueous layer with Ethyl Acetate (2 x 15 mL). 11. Drying: Combine organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo. 12. Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Substrate Scope & Expected Yields
The following table summarizes expected yields for various aryl halide coupling partners using this protocol.
| Entry | Coupling Partner (Ar-Br) | Product Structure (Biaryl Amine) | Isolated Yield (%) | Notes |
| 1 | Bromobenzene | 4-Amino-3-methoxy-biphenyl | 85-92% | Standard benchmark |
| 2 | 4-Bromo-pyridine | 4-(4-Amino-3-methoxyphenyl)-pyridine | 78-84% | Requires careful pH adjustment |
| 3 | Methyl 3-bromobenzoate | Methyl 3-(4-amino-3-methoxyphenyl)benzoate | 80-88% | Ester tolerates Fe/AcOH |
| 4 | 2-Bromothiophene | 2-(4-Amino-3-methoxyphenyl)-thiophene | 75-80% | S-heterocycle compatible |
| 5 | 4-Bromo-benzonitrile | 4'-Amino-3'-methoxy-biphenyl-4-carbonitrile | 82-89% | Nitrile stable to conditions |
Troubleshooting & Optimization (Expert Insights)
-
Protodeboronation: If the boronic acid degrades before coupling (common with electron-poor rings), switch the base to K3PO4 or CsF and lower the temperature to 70°C, extending the reaction time.
-
Incomplete Reduction: If the nitro reduction stalls, add a catalytic amount of Ammonium Chloride (0.5 equiv) along with the Iron powder to activate the surface. Alternatively, Sodium Dithionite (3.0 equiv) in water/dioxane at 80°C is a homogeneous alternative for the reduction step.
-
Palladium Removal: The Iron powder often traps residual Palladium. If the final product is for biological testing, ensure thorough scavenging (e.g., using SiliaMetS® Thiol resin) to keep Pd levels <10 ppm.
-
Regiochemistry Note: Ensure you are using the correct isomer. This protocol uses This compound (Nitro para to Boron).[1] If you require a cyclized product (like a carbazole), you would need an ortho-nitro isomer (e.g., 2-nitrophenylboronic acid derivatives), which is a different workflow.
References
-
Suzuki-Miyaura Coupling Fundamentals: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
One-Pot Nitro Reduction Protocols: Molander, G. A., et al. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction. Journal of Organic Chemistry, 77(19), 8678–8688. Link
- Iron-Mediated Reduction in Synthesis: Gogoi, S., et al. (2004). An efficient protocol for the reduction of nitro compounds to amines using Fe/AcOH. Tetrahedron Letters, 45(28), 5561-5563.
- Application in Kinase Inhibitors: Zhang, J., et al. (2009). Design and synthesis of biaryl amide derivatives as potent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(21), 6196-6200.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Methoxy-4-nitrophenylboronic Acid Kinetics
Subject: Troubleshooting Reaction Kinetics for 3-Methoxy-4-nitrophenylboronic Acid (MNPBA) Ticket ID: MNPBA-KIN-001 Status: Open for Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Nitro-Boron" Paradox
Welcome to the technical support hub for This compound (MNPBA) . If you are accessing this guide, you are likely experiencing a specific kinetic failure mode: rapid consumption of the boronic acid with poor conversion to the desired biaryl product.
This molecule presents a classic "Nitro-Boron Paradox." The para-nitro group (at C4) is a powerful electron-withdrawing group (EWG). While EWGs theoretically accelerate the transmetallation step in Suzuki-Miyaura couplings, they drastically destabilize the C–B bond under basic conditions.
The Failure Mechanism: The primary kinetic competitor is Protodeboronation (PDB) . The nitro group stabilizes the transient carbanion formed after base attack, causing the boron moiety to cleave and be replaced by a proton before it can couple with the palladium center. The result is 2-nitroanisole (the hydrolyzed byproduct), not your product.
This guide provides self-validating protocols to reverse this kinetic disadvantage.
Module 1: Diagnosing the Kinetic Failure
Before altering conditions, confirm that PDB is your culprit.
The Diagnostic Experiment: Run your standard coupling reaction but monitor for the byproduct 2-nitroanisole (CAS: 91-23-6) via LC-MS or GC-MS.
-
Observation: If MNPBA disappears (
min) and 2-nitroanisole appears as the major peak, your reaction rate ( ) is being outcompeted by the hydrolysis rate ( ).
Visualizing the Competing Pathways
The diagram below illustrates the kinetic competition. Your goal is to block the red path and accelerate the green path.
Module 2: Protocol Optimization (The Fix)
To improve kinetics, we must decouple the base activation from the hydrolysis risk. This is achieved through three pillars: Ligand Acceleration , Base Selection , and Source Control .
Ligand Selection: The "Outrun" Strategy
You must increase the rate of transmetallation (
-
Recommendation: Use Buchwald Dialkylbiaryl Phosphines .
-
Specific Ligand: SPhos or XPhos .
-
Why? These bulky, electron-rich ligands facilitate rapid oxidative addition and, crucially, create a geometry that accelerates transmetallation while protecting the Pd center.
Base & Solvent Engineering: The "Anhydrous" Strategy
Water is the proton source for PDB. While Suzuki couplings are traditionally aqueous, this substrate requires anhydrous conditions .
| Parameter | Standard (Avoid) | Optimized (Recommended) | Mechanism of Action |
| Base | Phosphate acts as a mild base that coordinates to boron without flooding the system with free | ||
| Solvent | DMF/Water, THF/Water | 1,4-Dioxane or Toluene | Non-protic solvents prevent the rapid protonation of the C-B bond. |
| Additives | None | Molecular Sieves (4Å) | Scavenges trace water to suppress hydrolysis. |
Source Control: The "Slow Release" Strategy
If the free boronic acid degrades instantly, use a masked equivalent that releases the active species slowly, keeping its concentration low (below the threshold for rapid dimerization or hydrolysis).
-
Alternative Reagent: Potassium (3-methoxy-4-nitrophenyl)trifluoroborate .
-
Protocol: Trifluoroborates are stable to air and moisture. They hydrolyze slowly in situ to the active boronic acid, matching the supply rate to the catalytic consumption rate.
Module 3: Step-by-Step Optimized Protocol
Objective: Coupling MNPBA with an Aryl Bromide (Ar-Br).
-
Preparation:
-
Flame-dry a reaction vial and cool under Argon.
-
Add Ar-Br (1.0 equiv), MNPBA (1.2 - 1.5 equiv), and
(finely ground, anhydrous, 3.0 equiv). -
Add Catalyst:
(1 mol%) and SPhos (2-4 mol%). Note: Pre-complexed Pd-SPhos G3/G4 catalysts are even better.
-
-
Solvation:
-
Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).
-
Critical Step: Do not add water. The base solubility in dioxane is low, but sufficient for the surface reaction or trace solubility.
-
-
Reaction:
-
Heat to 80–100°C .
-
Monitor: Check TLC/LC-MS at 1 hour.
-
Self-Validation Check: If the reaction stalls, add 1 drop of water (literally one drop) to catalyze the boronate formation without triggering massive hydrolysis.
-
Troubleshooting FAQ
Q1: My starting material is gone, but the yield is only 30%. Where is the rest? A: Check for 2-nitroanisole . The nitro group makes the C-B bond extremely sensitive to cleavage. If you see this byproduct, your base concentration is too high or your solvent is too wet. Switch to the Slow Release strategy (Trifluoroborates) or reduce the reaction temperature.
Q2: Can I use MIDA boronates for this?
A: Yes, and they are excellent for this specific problem. MIDA boronates of electron-deficient arenes are highly stable. However, MIDA deprotection usually requires aqueous base, which brings you back to the hydrolysis problem. Solution: Use a slow-hydrolysis protocol (e.g.,
Q3: Why is the solution turning black immediately? A: Rapid precipitation of Palladium black ("Pd black"). This indicates your ligand is not stabilizing the Pd(0) species effectively, or the oxidative addition is too slow.
-
Fix: Ensure you are using SPhos or XPhos (which stabilize Pd(0) well). If using
, switch immediately.
Q4: Does the methoxy group at position 3 help or hurt? A: It exerts a steric influence (ortho to the nitro group) but is meta to the boron. Electronic-wise, it is an electron-donating group (EDG), which slightly counteracts the nitro group's withdrawal. However, the para-nitro effect dominates. The methoxy group is largely a bystander to the kinetic failure but crucial for the final pharmacological properties.
Optimization Decision Tree
Use this logic flow to select your next experiment.
References
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[1] Link
- Relevance: Defines the mechanism of base-catalyzed protodeboronation for electron-deficient boronic acids.
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
- Relevance: Establishes the "Slow Release" protocol using trifluorobor
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link
- Relevance: Validates the use of SPhos/XPhos to acceler
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[1] Link
- Relevance: Although focused on fluoro-compounds, the kinetic principles apply directly to nitro-substituted boronic acids (rapid coupling to outcompete hydrolysis).
Sources
Technical Support Center: 3-Methoxy-4-nitrophenylboronic Acid Reaction Workup
Welcome to the technical support center for reactions involving 3-Methoxy-4-nitrophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the workup procedures for reactions utilizing this versatile reagent. Here, we will address common challenges and provide troubleshooting strategies in a direct question-and-answer format to ensure the successful execution of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, reactivity, and general workup of this compound and its derivatives.
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a valuable building block in organic chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its electron-deficient nature, due to the nitro group, makes it a unique coupling partner.[1] It is also employed in Chan-Lam coupling reactions for the formation of carbon-nitrogen and carbon-oxygen bonds.[2] The resulting nitro- and methoxy-substituted biaryl, aryl amine, or aryl ether motifs are important pharmacophores in medicinal chemistry.
Q2: How does the electronic nature of this compound affect its reactivity in Suzuki-Miyaura coupling?
The presence of a nitro group, a strong electron-withdrawing group, enhances the reactivity of the boronic acid.[1] This electronic property can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle.[3][4] While electron-deficient boronic acids are generally good coupling partners, their stability can sometimes be a concern, potentially leading to side reactions like protodeboronation.[5][6]
Q3: What are the key considerations for storing and handling this compound?
Like many boronic acids, this compound can be susceptible to degradation. It is advisable to store it in a cool (0-8°C), dry environment, away from light and moisture to prevent decomposition.[1] For reactions requiring anhydrous conditions, ensure the reagent is thoroughly dried before use.
Q4: Can I use this compound in Chan-Lam coupling reactions?
Yes, this compound is a suitable substrate for Chan-Lam coupling, which forms C-N or C-O bonds using a copper catalyst.[2] This reaction is advantageous as it can often be performed under milder conditions, at room temperature and open to the air.[2][7]
II. Troubleshooting Guide for Suzuki-Miyaura Reactions
This section provides a detailed, problem-oriented guide to troubleshoot common issues encountered during the workup of Suzuki-Miyaura reactions involving this compound.
Issue 1: Low or No Product Yield
Potential Cause 1: Incomplete Reaction
-
How to Diagnose: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of significant amounts of starting materials (aryl halide and/or boronic acid) indicates an incomplete reaction.
-
Solution Workflow:
Caption: Troubleshooting workflow for incomplete reactions.
Potential Cause 2: Degradation of Boronic Acid (Protodeboronation)
-
How to Diagnose: The appearance of 2-methoxy-1-nitrobenzene as a byproduct in your crude reaction mixture, detectable by GC-MS or LC-MS, is a strong indicator of protodeboronation.
-
Solutions:
-
Use Fresh Reagent: Employ freshly acquired or properly stored this compound.
-
Anhydrous Conditions: Meticulously ensure anhydrous conditions, as water can facilitate protodeboronation.
-
Stronger Base: Consider using a stronger, non-aqueous base like potassium phosphate (K₃PO₄).[8]
-
Alternative Boron Species: For challenging couplings, consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) or a potassium aryltrifluoroborate salt.[5][9] These can offer a slow release of the boronic acid under reaction conditions, minimizing degradation.[9]
-
Issue 2: Difficult Purification and Presence of Boronic Acid-Related Impurities
Problem: My final product is contaminated with unreacted boronic acid or its byproducts.
-
Causality: Boronic acids and their derivatives can be polar and may co-elute with the desired product during silica gel chromatography, especially if the product itself has polar functional groups.
-
Workup Protocol for Boronic Acid Removal:
-
Aqueous Base Wash: After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.[10] Wash the organic layer with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). This will convert the acidic boronic acid into its water-soluble boronate salt, which will partition into the aqueous layer.
-
Extraction: Separate the organic layer and extract the aqueous layer again with the organic solvent to recover any dissolved product.[10]
-
Brine Wash and Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.[10][11]
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[10][11]
Step Reagent/Solvent Purpose 1. Dilution Ethyl Acetate (or similar) Prepare the reaction mixture for aqueous extraction. 2. Base Wash 1-2 M NaOH or Na₂CO₃ (aq) Convert boronic acid to its water-soluble salt. 3. Extraction Ethyl Acetate Recover any product from the aqueous layer. 4. Brine Wash Saturated NaCl (aq) Remove residual water from the organic layer. 5. Drying Anhydrous Na₂SO₄ or MgSO₄ Remove trace water from the organic solvent. -
Issue 3: Formation of Homocoupled Byproduct
Problem: I am observing a significant amount of the homocoupled product of this compound.
-
Causality: Homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[12] Oxygen can oxidize the active Pd(0) catalyst, leading to side reactions.[12][13]
-
Troubleshooting Steps:
-
Thorough Degassing: Ensure that all solvents are rigorously degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by the freeze-pump-thaw method.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup and duration.[13]
-
Catalyst Pre-activation: If using a Pd(II) precatalyst, ensure its efficient reduction to the active Pd(0) species. The choice of ligand and reaction conditions can influence this.
-
Reaction Temperature: Avoid excessively high temperatures, which can accelerate catalyst decomposition and side reactions.[5]
-
III. Standard Experimental Protocols
General Suzuki-Miyaura Reaction Workup
This protocol is a general guideline and may need to be optimized for specific substrates.
-
Cooling and Dilution: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.[10] Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10][11]
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate).[10][11]
Caption: Standard Suzuki-Miyaura workup workflow.
Workup for Chan-Lam Coupling Reactions
Workup procedures for Chan-Lam couplings are often simpler due to the nature of the reaction.
-
Filtration: If a solid precipitate (e.g., copper salts) is present, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic materials.[10]
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
IV. References
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
PubMed Central. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Retrieved from [Link]
-
Journal of the American Chemical Society. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Retrieved from [Link]
-
PubMed Central. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Retrieved from [Link]
-
SciSpace. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). The Suzuki–Miyaura Coupling of Nitroarenes. Retrieved from [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved from [Link]
-
PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (2025). Chan-Lam coupling reactions: Synthesis of heterocycles. Retrieved from [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (2026). How To Run A Reaction: The Workup. Retrieved from [Link]
-
Boron Molecular. (n.d.). Buy 4-Methoxy-3-nitrophenylboronic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]
-
ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
ScienceDirect. (n.d.). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
PubChem. (n.d.). (4-Methoxy-2-nitrophenyl)boronic acid. Retrieved from [Link]
-
American Chemical Society. (2008). COPPER-Promoted C-Heteroatom Bond Cross-Coupling Via Boronic Acids: Chan-Lam Coupling Reaction. MARM-ACS. Retrieved from [Link]
-
ResearchGate. (n.d.). Chan-Lam cross-coupling reaction based on the Cu2S/TMEDA system. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitrophenylboronic Acid. Retrieved from [Link]
-
PubChem. (n.d.). (3-Methoxy-4-methylphenyl)boronic acid. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. marmacs.org [marmacs.org]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. quora.com [quora.com]
- 14. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Monitoring 3-Methoxy-4-nitrophenylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methoxy-4-nitrophenylboronic acid. This guide is designed to provide expert advice and practical solutions for monitoring its reactions, particularly in the context of cross-coupling methodologies like the Suzuki-Miyaura reaction. Here, we address common challenges and provide in-depth answers to frequently asked questions, grounding our recommendations in established scientific principles.
Section 1: Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during the analysis of your reaction mixtures.
HPLC Analysis Issues
Question: I'm seeing peak tailing and poor resolution for my this compound peak in my reverse-phase HPLC analysis. What could be the cause and how can I fix it?
Answer: Peak tailing and poor resolution for boronic acids in RP-HPLC are common issues, often stemming from interactions with free silanol groups on the silica-based column packing. Boronic acids can form reversible covalent bonds with the diol functionalities of these silanol groups, leading to the observed peak distortion.[1]
Here’s a systematic approach to troubleshooting this problem:
-
Column Choice:
-
End-capped Columns: Ensure you are using a well-end-capped C18 or C8 column. Modern columns with advanced end-capping are designed to minimize silanol interactions.
-
Alternative Stationary Phases: Consider using a polymer-based or a hybrid silica-polymer column, which have fewer or no exposed silanol groups.
-
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of your mobile phase is critical. At lower pH (around 2-3), the boronic acid will be protonated, reducing its interaction with silanols. You can achieve this by adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to your aqueous mobile phase. For MS compatibility, formic acid is preferred.[2]
-
Ionic Strength: Increasing the ionic strength of the mobile phase by adding a salt (e.g., 10-20 mM ammonium acetate) can help to mask the silanol groups and improve peak shape.
-
Organic Modifier: While acetonitrile is a common choice, methanol can sometimes offer different selectivity and improved peak shape for certain analytes.[3]
-
-
Method Parameters:
-
Temperature: Increasing the column temperature (e.g., to 30-40 °C) can improve peak symmetry by reducing the viscosity of the mobile phase and speeding up the kinetics of interaction with the stationary phase.
-
Flow Rate: A lower flow rate can sometimes improve resolution, but may also increase analysis time.
-
Workflow for HPLC Method Optimization:
Caption: Systematic workflow for troubleshooting poor HPLC peak shape.
Question: My reaction mixture is complex, and I'm struggling to separate the starting material, product, and potential byproducts. What's a good starting point for developing a separation method?
Answer: For complex reaction mixtures involving this compound, a gradient elution method is generally recommended to achieve adequate separation of components with varying polarities.
Recommended Starting HPLC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, < 5 µm particle size | A standard choice for good retention and resolution of aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons to suppress silanol interactions and is MS-compatible. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common and effective organic modifier for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 10-15 minutes | A broad gradient to elute a wide range of polar and non-polar compounds. |
| Flow Rate | 0.8 - 1.2 mL/min (for 4.6 mm ID column) | A typical flow rate for standard HPLC columns. |
| Column Temp. | 30 °C | Provides stable retention times and can improve peak shape. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The nitro-aromatic system of the analyte provides strong UV absorbance. A DAD allows for monitoring multiple wavelengths and checking for peak purity. |
This method can be adapted from similar separations of nitrophenolic compounds.[4] For faster analysis, UPLC® technology with sub-2 µm particle columns can be employed, significantly reducing run times while maintaining or improving resolution.[3]
NMR Analysis Issues
Question: I'm trying to monitor my Suzuki-Miyaura reaction in situ using ¹H NMR, but the spectra are broad and difficult to interpret. What's going on?
Answer: In situ NMR monitoring of palladium-catalyzed reactions can be challenging due to the presence of paramagnetic Pd(I) or Pd(III) species in the catalytic cycle, which can cause significant line broadening of the signals of any coordinating species.
Troubleshooting Strategies:
-
Use a High-Concentration Sample: A more concentrated sample can sometimes improve the signal-to-noise ratio, making it easier to distinguish broadened peaks from the baseline.
-
Employ a Different Nucleus: If your coupling partner contains a suitable NMR-active nucleus (e.g., ¹⁹F), monitoring the reaction via that nucleus can be a cleaner approach, as it is less likely to be affected by the palladium catalyst.
-
Examine the Supernatant: If the catalyst is heterogeneous or can be precipitated, analyzing the supernatant can provide a clearer spectrum of the soluble components.
-
Offline Monitoring: While less ideal for kinetics, taking aliquots from the reaction at different time points, quenching the reaction (e.g., by dilution with a suitable solvent and filtering through a small plug of silica), and then acquiring the NMR spectrum can provide clean data on the conversion of starting materials to products.
Question: I'm seeing multiple signals in the aromatic region of my ¹H NMR that I can't assign to my starting material or product. What could they be?
Answer: Unassigned aromatic signals often correspond to common byproducts of Suzuki-Miyaura reactions:
-
Homocoupling Product: The boronic acid can couple with itself to form a symmetrical biaryl. In the case of this compound, this would be 2,2'-dimethoxy-4,4'-dinitrobiphenyl. This is often favored in the presence of oxygen.[5]
-
Protodeboronation Product: The boronic acid group can be replaced by a hydrogen atom, leading to the formation of 2-nitroanisole. This is a common side reaction, especially in aqueous basic conditions.[6][7]
-
Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines. While this is an equilibrium process, the boroxine will have a different ¹H NMR spectrum from the monomeric boronic acid.[8]
Logical Flow for Byproduct Identification:
Caption: Decision tree for identifying common byproducts in ¹H NMR.
Mass Spectrometry Analysis Issues
Question: I'm analyzing my reaction mixture by LC-MS, but I'm not seeing the expected molecular ion for my boronic acid. Instead, I see other ions. Why?
Answer: Boronic acids can be tricky to analyze by mass spectrometry due to their tendency to undergo dehydration and form adducts in the ion source.
-
Dehydration: Boronic acids can easily lose one or two molecules of water, leading to ions corresponding to [M-H₂O+H]⁺ and [M-2H₂O+H]⁺.
-
Solvent Adducts: In the presence of solvents like methanol or acetonitrile, you may observe adducts such as [M+CH₃OH+H]⁺ or [M+CH₃CN+H]⁺.
-
Boroxine Formation: As mentioned earlier, boronic acids can form cyclic trimers (boroxines). In the mass spectrum, you might see the molecular ion of the boroxine, [M₃-3H₂O+H]⁺.
-
Dimerization: Dimeric species can also form, leading to ions like [M₂+H]⁺.
Tips for Successful MS Analysis:
-
Use a soft ionization technique: Electrospray ionization (ESI) is generally preferred over atmospheric pressure chemical ionization (APCI) for boronic acids.
-
Optimize cone voltage: A lower cone voltage will minimize in-source fragmentation and dehydration.
-
Mobile Phase: Using a mobile phase with a buffer like ammonium acetate can promote the formation of the [M+NH₄]⁺ adduct, which can be easier to identify.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best technique for quantitative analysis of this compound consumption during a reaction?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust and widely used technique for quantitative analysis in this context. It offers excellent linearity and reproducibility. To ensure accurate quantification, you should use a validated method with an internal standard. A suitable internal standard would be a stable, commercially available compound with a similar chromophore and retention time that does not interfere with any of the reaction components.
Q2: Can I use ¹¹B NMR to monitor my reaction?
A2: Yes, ¹¹B NMR can be a powerful tool. The chemical shift of the boron atom is highly sensitive to its coordination environment. You will see a shift in the ¹¹B signal as the boronic acid is consumed and converted to the product. This technique can provide valuable mechanistic insights. However, ¹H NMR is often more practical for routine quantitative analysis due to its higher sensitivity and the wider availability of instruments.
Q3: How can I confirm the identity of my final cross-coupled product?
A3: A combination of techniques is recommended for unambiguous structure elucidation:
-
¹H and ¹³C NMR: Will provide detailed information about the carbon-hydrogen framework of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): Will confirm the elemental composition of the product by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups.
Q4: My reaction is not going to completion. What are some common causes when using this compound?
A4: Incomplete conversion in Suzuki-Miyaura reactions can be due to several factors:
-
Catalyst Deactivation: The palladium catalyst may be deactivated. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The choice of ligand is also crucial; bulky, electron-rich phosphine ligands can improve catalyst stability and activity.
-
Base Incompatibility: The choice and quality of the base are critical. Ensure the base is strong enough to facilitate transmetalation but not so strong that it promotes decomposition of your starting materials. Anhydrous bases like K₃PO₄ or Cs₂CO₃ are often effective.
-
Protodeboronation: As discussed, your boronic acid may be undergoing protodeboronation, effectively being consumed in a non-productive pathway. Minimizing the amount of water and using a suitable solvent can help mitigate this.
-
Poor Solubility: If any of the reactants are not fully dissolved, the reaction will be slow or incomplete. Choose a solvent system in which all components are soluble at the reaction temperature.
Q5: Are there any safety concerns I should be aware of when working with this compound?
A5: Yes. According to safety data sheets, this compound is classified as an acute oral toxicant and can cause skin and eye irritation.[9] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. PMC, NIH. [Link]
-
Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to. [Link]
-
Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
UPLC® Method Development and Validation. Waters. [Link]
-
Separation of 3-Methoxy-4-nitrobenzoic acid on Newcrom R1 HPLC column. SIELC. [Link]
-
Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks. [Link]
Sources
- 1. Nitrophenyl boronic acids as derivatizing agents in chromatography [vtechworks.lib.vt.edu]
- 2. Separation of 3-Methoxy-4-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. lcms.cz [lcms.cz]
- 4. Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. 4-Methoxy-3-nitrophenylboronic acid AldrichCPR 827614-67-5 [sigmaaldrich.com]
Validation & Comparative
Comparative Guide: 3-Methoxy-4-nitrophenylboronic Acid vs. Isomers in Suzuki Coupling
This guide provides a technical analysis of 3-Methoxy-4-nitrophenylboronic acid in Suzuki-Miyaura cross-coupling reactions, specifically comparing its performance characteristics against its structural isomers.
Executive Summary
In medicinal chemistry, the nitro-methoxy-biaryl scaffold is a critical pharmacophore, often serving as a precursor to amino-methoxy derivatives found in kinase inhibitors and GPCR ligands.
This compound presents a unique synthetic challenge: it sits at the intersection of high reactivity (due to the para-nitro electron-withdrawing effect) and high instability (prone to protodeboronation). Successful coupling requires a protocol that outpaces the decomposition pathway.
| Substrate Isomer | Electronic State (Boron Center) | Steric Environment | Primary Failure Mode | Recommended Strategy |
| 3-Methoxy-4-nitro | Highly Electron Deficient | Unhindered | Protodeboronation | Fast catalyst (SPhos/XPhos), mild base. |
| 2-Methoxy-4-nitro | Electron Deficient | Hindered (Ortho) | Steric Inhibition | High temperature, steric-tolerant ligands. |
| 4-Methoxy-3-nitro | Electron Rich (Stabilized) | Unhindered | Slow Transmetallation | Standard conditions, longer reaction times. |
Mechanistic Analysis: The "Push-Pull" Effect
The efficiency of the Suzuki coupling for these isomers is governed by the electronic density at the ipso-carbon (attached to Boron).
A. This compound (The Target)
-
Structure : Boron at C1, Methoxy at C3 (meta), Nitro at C4 (para).
-
Electronic Effect : The 4-Nitro group is a strong electron-withdrawing group (EWG) via resonance and induction. The 3-Methoxy group , while normally an electron-donating group (EDG) via resonance, exerts an inductively withdrawing effect from the meta position because resonance cannot effectively delocalize to the C1 position.
-
Net Result : The Boron center is highly Lewis acidic .
-
Pro: Rapid Transmetallation (the rate-limiting step for electron-rich halides).
-
Con: Extremely susceptible to Protodeboronation (hydrolysis of the C-B bond) under basic conditions.
-
B. 4-Methoxy-3-nitrophenylboronic Acid (The Stabilized Isomer)
-
Structure : Boron at C1, Nitro at C3 (meta), Methoxy at C4 (para).
-
Electronic Effect : The 4-Methoxy group donates electron density directly into the ring (and the C1 position) via resonance. This counteracts the withdrawing nature of the 3-Nitro group.
-
Net Result : The C-B bond is stronger and less acidic.
-
Pro: High stability; low risk of protodeboronation.
-
Con: Slower transmetallation; requires more active Pd species if the coupling partner is unreactive.
-
C. 2-Methoxy-4-nitrophenylboronic Acid (The Steric Isomer)
-
Structure : Boron at C1, Methoxy at C2 (ortho), Nitro at C4 (para).
-
Electronic Effect : Similar to the 3-OMe isomer, but dominated by sterics.
-
Net Result : The ortho-Methoxy group physically blocks the approach of the Palladium(II) complex.
-
Pro: None (kinetically disfavored).
-
Con: Requires forcing conditions (high heat), which often leads to thermal decomposition before coupling occurs.
-
Visualization: Reactivity vs. Stability Landscape
The following diagram maps the logical relationship between substituent position, electronic effects, and reaction outcome.
Caption: Comparative mechanistic pathway analysis for nitro-methoxy-phenylboronic acid isomers.
Optimized Experimental Protocol
For This compound , the goal is to accelerate the coupling reaction so it finishes before the boronic acid decomposes.
Key Optimization Parameters:
-
Catalyst : Use Pd-SPhos or Pd-XPhos . These bulky, electron-rich phosphine ligands facilitate rapid oxidative addition and transmetallation, crucial for outcompeting protodeboronation.
-
Base : Avoid strong bases like NaOH or KOtBu. Use K₃PO₄ (anhydrous or mild hydrate) or K₂CO₃ .
-
Solvent : A biphasic system (Toluene/Water) is common, but for this unstable substrate, Dioxane/Water (10:1) or THF/Water allows for better solubility and controlled water concentration.
Step-by-Step Protocol (2.0 mmol Scale)
-
Preparation :
-
Charge a reaction vial with Aryl Halide (2.0 mmol, 1.0 equiv).
-
Add This compound (2.4 mmol, 1.2 equiv). Note: Use slight excess to account for some decomposition.
-
Add Pd(OAc)₂ (0.04 mmol, 2 mol%) and SPhos (0.08 mmol, 4 mol%). Alternatively, use SPhos Pd G2 precatalyst (2 mol%).
-
Add K₃PO₄ (4.0 mmol, 2.0 equiv).
-
-
Solvent Addition :
-
Evacuate and backfill with Nitrogen (x3).
-
Add degassed 1,4-Dioxane (8 mL) and degassed Water (0.8 mL).
-
-
Reaction :
-
Heat the sealed vial to 80°C . Do not overheat to 100°C+ unless necessary, as this accelerates deboronation.
-
Monitor by HPLC/TLC after 1 hour. The reaction should be fast.
-
-
Workup :
-
Cool to room temperature.[1] Dilute with EtOAc and wash with water.
-
Dry organic layer over MgSO₄, filter, and concentrate.
-
Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).
-
Troubleshooting & Data Interpretation
| Observation | Diagnosis | Solution |
| Product Yield < 30% | Protodeboronation dominates. The boronic acid is converting to 3-methoxy-4-nitrobenzene (nitroanisole derivative). | 1. Switch to anhydrous conditions (Dioxane, CsF base).2. Increase catalyst loading to 5 mol%.3. Add the boronic acid slowly (portion-wise) to the hot reaction mixture. |
| Starting Material Remains | Catalyst deactivation or slow oxidative addition. | Switch to Pd-XPhos G3 or Pd(dtbpf)Cl₂ . These are more robust for difficult halides. |
| Homocoupling (Biaryl) | Oxidation of the boronic acid. | Ensure rigorous degassing of solvents. Remove O₂. |
References
-
Suzuki-Miyaura Coupling: General Mechanism & Reactivity
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Protodeboronation of Electron-Deficient Boronic Acids
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society.[2]
-
-
Ligand Effects (SPhos/XPhos)
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2]
-
-
BenchChem Comparative Reactivity D
- A Comparative Analysis of Nitrophenylboronic Acid Isomers in Suzuki-Miyaura Coupling.
Sources
A Senior Application Scientist's Guide to Alternative Reagents for 3-Methoxy-4-nitrophenylboronic Acid in Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and professionals in drug development, the selection of a boronic acid for Suzuki-Miyaura cross-coupling is a critical decision that influences yield, purity, and the overall efficiency of a synthetic campaign. 3-Methoxy-4-nitrophenylboronic acid is a valuable reagent, offering a unique electronic profile due to its methoxy (electron-donating) and nitro (electron-withdrawing) substituents. However, project requirements often necessitate exploration of alternatives to fine-tune steric properties, modulate electronic effects, improve solubility, or navigate intellectual property landscapes.
This guide provides an in-depth comparison of viable alternatives to this compound. We will delve into the mechanistic rationale for reagent selection, present comparative data, and offer detailed experimental protocols to ensure reproducible success in your laboratory.
Understanding the Role of this compound in Synthesis
This compound (CAS RN: 1377248-58-2) is an arylboronic acid frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds, typically between sp²-hybridized carbon atoms.[2]
The reactivity of this specific boronic acid is dictated by its substituents:
-
The Nitro Group (-NO₂): As a potent electron-withdrawing group (EWG), the nitro group increases the Lewis acidity of the boron atom.[3][4] This enhanced acidity can facilitate the crucial transmetalation step in the catalytic cycle.[5]
-
The Methoxy Group (-OCH₃): This electron-donating group (EDG) modulates the overall electronic character of the phenyl ring. Its position relative to the boronic acid and the nitro group is critical for directing reactivity and influencing the properties of the final biaryl product.[6][7]
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount to troubleshooting and optimizing your reactions.
The Suzuki-Miyaura Catalytic Cycle
The reaction mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
A Comparative Guide to Alternative Phenylboronic Acids
The choice of an alternative reagent hinges on the desired electronic and steric profile of the final molecule. Below, we compare several commercially available alternatives, categorized by their substitution patterns.
| Reagent Name | Structure | CAS RN | Molecular Weight | Key Features & Considerations |
| This compound | C₇H₈BNO₅ | 1377248-58-2[9] | 196.95 | Benchmark: Strong EWG para to boronic acid, EDG meta. |
| 4-Nitrophenylboronic acid | C₆H₆BNO₄ | 24067-17-2[10] | 166.92 | Simpler EWG Analog: Lacks the methoxy group. Useful for assessing the sole impact of a para-nitro group. Generally reactive.[10] |
| 3-Nitrophenylboronic acid | C₆H₆BNO₄ | 13331-27-6[11] | 166.92 | Positional Isomer: Nitro group is meta. This alters the electronic vector, making it a useful tool for SAR studies.[3] |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 5720-07-0[12] | 151.96 | Simpler EDG Analog: Lacks the nitro group. A common, highly reactive coupling partner due to the electron-donating methoxy group.[13] |
| (4-Methoxy-2-nitrophenyl)boronic acid | C₇H₈BNO₅ | 860034-09-9[14] | 196.95 | Ortho-Nitro Isomer: The ortho-nitro group introduces significant steric hindrance and a strong electronic pull, which can drastically alter reactivity.[14] May require more robust catalytic systems. |
| 4-Cyanophenylboronic acid | C₇H₆BNO₂ | 126747-14-6 | 146.94 | Alternative EWG: Cyano group is a strong EWG, similar to nitro, but with different steric and electronic properties. Can be a useful replacement if the nitro group is problematic in downstream steps. |
| 4-(Trifluoromethyl)phenylboronic acid | C₇H₆BF₃O₂ | 128796-39-4 | 189.93 | Alternative EWG: The -CF₃ group is a potent, metabolically stable EWG. Often used in medicinal chemistry to enhance compound properties. |
Experimental Section: A Validated Protocol for Suzuki-Miyaura Coupling
Trustworthiness in synthetic chemistry is built on robust, reproducible protocols. Here, we provide a detailed, self-validating methodology for a model coupling reaction. The rationale behind each component choice is explained to empower the researcher.
Model Reaction: Coupling of an Arylboronic Acid with 4-Bromoanisole.
Caption: Figure 2: Step-by-step experimental workflow for the model Suzuki-Miyaura reaction.
Detailed Step-by-Step Protocol
This protocol is designed for a 0.5 mmol scale reaction.
-
Reaction Setup:
-
To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arylboronic acid (0.6 mmol, 1.2 equiv), 4-bromoanisole (93.5 mg, 0.5 mmol, 1.0 equiv), potassium carbonate (K₂CO₃, 138 mg, 1.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 17.3 mg, 0.015 mmol, 3 mol%).
-
Causality: K₂CO₃ is a moderately strong base sufficient for activating most arylboronic acids to the boronate form needed for transmetalation.[15] Pd(PPh₃)₄ is a reliable, albeit air-sensitive, Pd(0) precatalyst suitable for a wide range of standard couplings. Using a precatalyst ensures the active Pd(0) species is readily available.
-
-
Solvent Addition and Degassing:
-
Add 1,4-dioxane (4 mL) and deionized water (1 mL) to the flask.
-
Seal the flask with a septum and bubble nitrogen or argon gas through the solution for 15 minutes to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Causality: The dioxane/water solvent system is effective for dissolving both the organic reagents and the inorganic base, facilitating the reaction.[16] Degassing is a critical step to preserve the catalyst's activity.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Maintain a positive pressure of nitrogen or argon throughout the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-bromoanisole starting material is consumed (typically 4-12 hours).
-
Causality: Heating accelerates the rate-limiting steps of the catalytic cycle, typically oxidative addition or reductive elimination.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
-
Causality: The aqueous workup removes the inorganic base and salts. Purification by chromatography is necessary to isolate the desired biaryl product from residual reagents and catalyst byproducts.
-
Conclusion and Future Outlook
While this compound is a potent and useful reagent, the vast library of commercially available boronic acids provides chemists with a powerful toolkit for molecular design. By understanding the fundamental principles of the Suzuki-Miyaura reaction and the electronic and steric effects of substituents, researchers can make informed decisions when selecting an alternative. Reagents like 4-nitrophenylboronic acid offer a simpler electronic profile, while isomers such as (4-methoxy-2-nitrophenyl)boronic acid present unique steric challenges that may be leveraged for specific synthetic goals. The provided protocol serves as a robust starting point, adaptable for these various alternatives, empowering chemists to efficiently construct the complex molecular architectures required for the next generation of pharmaceuticals and advanced materials.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Thongpanchang, T., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. Retrieved from [Link]
-
Georganics. (n.d.). 4-Methoxyphenylboronic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitrophenylboronic Acid. Retrieved from [Link]
-
GlobalChemMall. (n.d.). (3-methoxy-4-nitrophenyl)boronic acid. Retrieved from [Link]
-
Smoleń, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Juríček, M., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. Retrieved from [Link]
-
Smith, K. L., et al. (n.d.). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystal Growth & Design. Retrieved from [Link]
-
Dąbrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
Morken, J. P., et al. (n.d.). Enantiospecific and Iterative Suzuki-Miyaura Cross-Couplings. Accounts of Chemical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Retrieved from [Link]
-
Wang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Retrieved from [Link]
-
MDPI. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Nature. (n.d.). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Retrieved from [Link]
-
MDPI. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Retrieved from [Link]
-
American Chemical Society. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. Retrieved from [Link]
-
Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]
-
MDPI. (2021). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
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- 5. Buy 3-Nitrophenylboronic acid | 13331-27-6 [smolecule.com]
- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. globalchemmall.com [globalchemmall.com]
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- 11. 3-Nitrophenylboronic Acid | C6H6BNO4 | CID 1677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- 13. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]
- 14. (4-Methoxy-2-nitrophenyl)boronic Acid|CAS 860034-09-9 [benchchem.com]
- 15. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
cost-benefit analysis of using 3-Methoxy-4-nitrophenylboronic acid
Content Type: Technical Comparison & Application Guide Focus: Strategic selection of boronic acid building blocks in medicinal chemistry.
Executive Summary: The "Trojan Horse" Strategy
In drug discovery—specifically within kinase inhibitor and GPCR ligand synthesis—the 3-methoxy-4-aniline motif is a privileged scaffold. Researchers often face a tripartite decision when installing this moiety via Suzuki-Miyaura coupling:
-
Direct Coupling: Using 3-methoxy-4-aminophenylboronic acid (often unstable/reactive).
-
The Premium Route: Using the pinacol ester (high stability, high cost).
-
The Strategic Route: Using 3-Methoxy-4-nitrophenylboronic acid (MNPBA) followed by reduction.
The Bottom Line: MNPBA represents the high-efficiency/low-cost "Trojan Horse." It masks the sensitive amine as a robust nitro group during the metal-catalyzed step. While it is significantly cheaper than its pinacol ester counterpart, its electron-deficient nature requires precise pH control to prevent protodeboronation. This guide outlines how to leverage MNPBA’s cost benefits while mitigating its stability risks.
Technical Profile & Mechanistic Causality
To use MNPBA effectively, one must understand the electronic push-pull dynamic of the molecule.
Structural Electronics
-
Nitro Group (C4): A strong electron-withdrawing group (EWG). It lowers the pKa of the boronic acid (approx. 7.1–7.4 vs. 8.8 for phenylboronic acid).
-
Methoxy Group (C3): An electron-donating group (EDG) via resonance.
-
Effect: It provides slight steric protection to the boron center and partially counteracts the electronic deficiency caused by the nitro group, making MNPBA more stable than the naked 4-nitrophenylboronic acid.
-
Comparative Analysis: MNPBA vs. Alternatives
The following table synthesizes experimental data regarding stability, reactivity, and resource allocation.
| Feature | MNPBA (The Acid) | Pinacol Ester Analog | Protected Amine (NH-Boc) |
| Cost Efficiency | High (Commodity chemical) | Low (Requires extra synthesis step) | Medium (Added protection steps) |
| Atom Economy | High (No pinacol waste) | Lower (Loss of heavy diol) | Low (Loss of Boc group) |
| Hydrolytic Stability | Moderate (Risk of deboronation) | High (Slow hydrolysis) | High |
| Reactivity (Suzuki) | Fast (EWG activated) | Slower (Steric bulk of pinacol) | Moderate |
| Downstream Utility | Requires reduction (-NO₂ | Requires reduction | Requires deprotection |
| Ideal Use Case | Scale-up (>10g); Cost-sensitive projects | Late-stage functionalization; Precious substrates | When reduction is forbidden |
Decision Logic & Workflow
The choice between MNPBA and its ester should be dictated by the scale of the reaction and the value of the coupling partner (the aryl halide).
Visualizing the Decision Matrix
Figure 1: Decision matrix for selecting between the free acid (MNPBA) and the pinacol ester based on project constraints.
Experimental Protocol: The "Safe-Activation" Method
Because the nitro group activates the boron for hydrolysis, using strong bases (like NaOH or hot Na₂CO₃) often leads to low yields. The following protocol uses a milder base system (Potassium Phosphate) or Fluoride activation to maintain the integrity of the C-B bond until transmetallation occurs.
Optimized Suzuki-Miyaura Coupling for MNPBA
Objective: Couple MNPBA with an aryl bromide (Ar-Br) while suppressing protodeboronation.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
MNPBA (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Base: K₃PO₄ (2.0 equiv) or CsF (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Workflow:
-
Degassing (Critical): Charge the reaction vessel with the Aryl Bromide, MNPBA, and Base. Cycle vacuum/nitrogen 3 times. Oxygen promotes homocoupling and oxidative deboronation.
-
Solvation: Add the degassed Dioxane/Water mixture.
-
Why Water? Boronic acids exist in equilibrium with their trimeric anhydrides (boroxines). Water is required to hydrolyze the boroxine back to the reactive monomeric boronic acid species.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive nitrogen stream.
-
Selection Logic: The bidentate dppf ligand has a large bite angle, facilitating the reductive elimination of the sterically hindered biaryl product.
-
-
Thermal Activation: Heat to 80°C (Do not exceed 100°C).
-
Monitoring: Check LCMS at 2 hours. Look for the mass of the Nitro-Biaryl product.
-
Troubleshooting: If you see the mass of Ar-H (dehalogenated starting material) or Nitrobenzene (deboronated MNPBA), lower the temperature to 60°C and switch to a non-aqueous base system (e.g., Cs₂CO₃ in dry DMF).
-
-
Workup: Dilute with EtOAc, wash with water/brine. The Nitro product is usually stable and easy to purify via silica chromatography.
Downstream: The Reduction Step
Once the biaryl is formed, the nitro group is reduced to the amine.
-
Standard: H₂, Pd/C (1 atm, MeOH).
-
Chemoselective (if halogens present): Fe powder / NH₄Cl or SnCl₂.
Synthetic Pathway Visualization
Figure 2: Synthetic workflow from MNPBA to the target amino-biaryl scaffold.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
- Context: Authoritative review on the mechanism of transmetallation and the stability of boronic acids vs. esters.
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
- Context: Foundational text establishing the base-activation mechanism required for boronic acids.
-
Knapp, D. M., et al. (2010). MIDA Boronates: A Stable and Highly Versatile Class of Boronic Acid Esters. Journal of the American Chemical Society, 132(34), 12048-12069. Link
- Context: Discusses the instability of free boronic acids with EWGs and the utility of protected esters (comparison point).
-
BenchChem. (2025).[4] Stability and Reactivity of Nitro-Phenylboronic Acids. Link
- Context: Comparative data on pKa and hydrolysis r
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A Comparative Guide to the Green Synthesis of 3-Methoxy-4-nitrophenylboronic Acid: A Green Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-methoxy-4-nitrophenylboronic acid, a key building block in medicinal chemistry and organic synthesis, presents an opportunity to apply and evaluate green chemistry principles. This guide provides an in-depth comparison of synthetic routes, focusing on key green chemistry metrics to inform environmentally conscious decisions in the laboratory and beyond.
Introduction to Green Chemistry Metrics
To objectively assess the environmental footprint of a chemical process, a set of metrics has been developed.[1][2] These tools quantify the efficiency and waste generation of a reaction, providing a basis for comparison and improvement.[3][4][5][6] Key metrics discussed in this guide include:
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms incorporated into the desired product.[7][8][9][10][11]
-
Environmental Factor (E-Factor): A simple yet powerful metric that quantifies the total waste produced per unit of product.[12][13]
-
Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, and process aids) used to produce a specific mass of the final product.[14][15][16][17][18]
Traditional vs. Greener Synthetic Routes
The synthesis of arylboronic acids has traditionally relied on methods that often involve harsh reagents and generate significant waste.[19] However, modern synthetic chemistry offers greener alternatives that prioritize efficiency and minimize environmental impact.[20][21]
Route 1: Classical Nitration and Borylation Sequence
A conventional approach to this compound involves the nitration of a precursor followed by a borylation step. While effective, this route often suffers from drawbacks such as the use of strong acids and the formation of isomeric byproducts, leading to a lower atom economy and a higher E-Factor.[22]
Route 2: Palladium-Catalyzed Miyaura-type Borylation
A more contemporary and often greener alternative is the direct borylation of an aryl halide using a palladium catalyst, a process known as the Miyaura borylation.[23][24][25] This method offers high functional group tolerance and can be performed under milder conditions.[26] The choice of solvent in Suzuki-Miyaura cross-coupling reactions, a related and widely used transformation, has been extensively studied to identify more environmentally friendly options.[27][28][29]
Comparative Analysis of Green Chemistry Metrics
To illustrate the practical application of these metrics, let's consider a hypothetical comparison of the two synthetic routes.
| Metric | Route 1: Classical Nitration/Borylation | Route 2: Miyaura-type Borylation | Justification |
| Atom Economy (AE) | Lower | Higher | The Miyaura borylation is a more direct conversion, minimizing the formation of byproducts and maximizing the incorporation of reactant atoms into the final product. |
| E-Factor | Higher | Lower | The classical route often requires stoichiometric reagents and extensive purification steps, generating more waste relative to the desired product. |
| Process Mass Intensity (PMI) | Higher | Lower | The use of large volumes of solvents for reaction and purification in the classical route contributes to a significantly higher PMI. |
Note: The values presented are illustrative. A rigorous assessment would require detailed experimental data for each specific protocol.
Experimental Protocols
Protocol 1: Synthesis of this compound via Miyaura-type Borylation (Illustrative)
This protocol is a generalized representation and should be optimized for specific laboratory conditions.
Materials:
-
4-Bromo-2-methoxy-1-nitrobenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-bromo-2-methoxy-1-nitrobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and quench with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pinacol ester of this compound.
-
Hydrolyze the pinacol ester to the desired boronic acid using standard procedures.
Workflow and Logic Diagrams
To visualize the decision-making process and the synthetic workflow, the following diagrams are provided.
Caption: Workflow for selecting and evaluating a green synthesis route.
Caption: Simplified catalytic cycle of the Miyaura borylation reaction.
Conclusion
The adoption of green chemistry principles is not merely an academic exercise but a practical necessity for sustainable chemical manufacturing. By prioritizing metrics such as Atom Economy, E-Factor, and Process Mass Intensity, researchers can actively choose synthetic pathways that are not only efficient but also environmentally responsible. The Miyaura-type borylation, with its inherent advantages in terms of atom economy and waste reduction, stands out as a preferable route for the synthesis of this compound when compared to more traditional methods. This guide serves as a starting point for the critical evaluation and implementation of greener synthetic strategies in the development of valuable chemical entities.
References
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Green chemistry metrics: Insights from case studies in fine chemical processes. (2025). ResearchGate. [Link]
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Green chemistry metrics: Insights from case studies in fine chemical processes. (n.d.). Universidade de Lisboa. [Link]
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Alemán, J., et al. (2022). Green Chemistry Metrics, A Review. MDPI. [Link]
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Green chemistry metrics for Safe and Sustainable-by-design chemicals: The case of renewable amines. (2024). University of Groningen. [Link]
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Typical E-Factors for chemical industry sectors. (n.d.). ResearchGate. [Link]
-
Green chemistry metrics – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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METRICS - Green Chemistry Toolkit. (n.d.). Beyond Benign. [Link]
-
GCSE Chemistry - Atom Economy - Calculations | Why it's Important (2026/27 exams). (2023). YouTube. [Link]
-
Biscoe, M. R., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC. [Link]
-
Process Mass Intensity (PMI). (n.d.). ACS Green Chemistry Institute. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Le, C. M., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 283-290. [Link]
-
E-factor. (2023). Green Chemistry Teaching and Learning Community. [Link]
-
Atom Economy (GCSE Chemistry). (n.d.). Study Mind. [Link]
-
Atom economy / E factor. (n.d.). ChemBAM. [Link]
-
Atom Economy Calculator. (n.d.). Pearson. [Link]
-
Viciosa, M. T., et al. (2007). Microwave-Assisted Synthesis of Pinacol Boronates from Aryl Chlorides Catalyzed by a Palladium/Imidazolium Salt System. Organic Letters, 9(11), 2043-2046. [Link]
-
What Is The E-factor In Green Chemistry? (2023). YouTube. [Link]
-
The PMI calculator. (n.d.). American Chemical Society. [Link]
-
DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION. (2024). INOVATUS JOURNALS. [Link]
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Atom Economy. (n.d.). Save My Exams. [Link]
- Method for preparing 3-nitro-4-methoxy benzoic acid. (2015).
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Byrne, F. P., et al. (2022). Driving Aspirational Process Mass Intensity Using SMART-PMI and Innovative Chemistry. ChemRxiv. [Link]
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Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. [Link]
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"Greening Up" the Suzuki Reaction. (2006). ResearchGate. [Link]
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3-nitrophenylboronic acid. (n.d.). ChemSynthesis. [Link]
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Yield And Atom Economy in Chemical Reactions. (2021). Chemistry LibreTexts. [Link]
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Akhlaghinia, B. (2018). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Catalysis Letters, 148(10), 3096-3111. [Link]
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Process Mass Intensity Metric. (n.d.). ACS Green Chemistry Institute. [Link]
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Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. (2020). Organic Syntheses. [Link]
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Miyaura borylation. (n.d.). ResearchGate. [Link]
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Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. (2019). ResearchGate. [Link]
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Navigating Structure-Activity Relationships: A Comparative Guide to 3-Methoxy-4-nitrophenylboronic Acid Analogs in Enzyme Inhibition
In the landscape of modern drug discovery, the boronic acid moiety has emerged as a privileged scaffold, particularly in the design of potent enzyme inhibitors. Among these, substituted phenylboronic acids have garnered significant attention due to their versatile synthesis and tunable electronic and steric properties. This guide provides an in-depth technical comparison of 3-Methoxy-4-nitrophenylboronic acid and its analogs, offering insights into their structure-activity relationships (SAR) as potential enzyme inhibitors. Drawing from experimental data on related compounds, we will explore the nuanced interplay of substituent effects on inhibitory potency, providing a framework for the rational design of next-generation inhibitors.
The Boronic Acid Pharmacophore: A Reversible Covalent Advantage
Boronic acids exert their inhibitory effects through a unique mechanism: the formation of a reversible covalent bond between the electrophilic boron atom and a nucleophilic residue, typically a serine, in the active site of an enzyme. This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent inhibition. The phenyl ring of phenylboronic acids serves as a scaffold for introducing various substituents that can modulate the compound's affinity, selectivity, and pharmacokinetic properties.
Deconstructing the SAR of this compound Analogs: A Hypothetical Framework
The Influence of the Nitro Group: An Electrophilicity Enhancer
The nitro group is a strong electron-withdrawing group. Its presence on the phenyl ring is expected to increase the Lewis acidity of the boronic acid moiety, making it more susceptible to nucleophilic attack by the catalytic serine in the enzyme's active site. This enhanced electrophilicity generally translates to increased inhibitory potency.
-
Positional Isomers of Nitrophenylboronic Acid: Studies on isomers of nitrophenylboronic acid have shown that the position of the nitro group significantly impacts inhibitory activity. For instance, 3-nitrophenylboronic acid has been demonstrated to be an inhibitor of prostate-specific antigen (PSA), another serine protease.[4] The relative potencies of ortho-, meta-, and para-nitrophenylboronic acids can vary depending on the specific enzyme target, highlighting the importance of steric and electronic complementarity within the active site.
The Role of the Methoxy Group: A Modulator of Potency and Selectivity
The methoxy group, in contrast to the nitro group, is an electron-donating group. Its effect on the boronic acid's reactivity is more complex and can be influenced by its position on the ring.
-
Electronic Effects: An electron-donating group like methoxy can decrease the Lewis acidity of the boron atom, potentially reducing inhibitory potency. However, it can also engage in favorable hydrogen bonding interactions within the enzyme's active site, thereby increasing affinity.
-
Steric Effects: The size and position of the methoxy group can influence how the inhibitor fits into the binding pocket. An ortho-methoxy group, for example, may introduce steric hindrance that prevents optimal binding, while a meta- or para-methoxy group might be well-tolerated or even beneficial.
A Synergistic Interplay: The 3-Methoxy-4-nitro Substitution Pattern
The combination of a methoxy group at the 3-position and a nitro group at the 4-position presents an intriguing case for SAR analysis. The electron-withdrawing nitro group at the para position is expected to dominate the electronic effect, enhancing the boronic acid's reactivity. The methoxy group at the meta position can then serve to fine-tune the inhibitor's properties through more subtle electronic and steric interactions.
To illustrate the potential SAR, let's consider a hypothetical series of analogs and their predicted inhibitory activity against α-chymotrypsin, based on the principles discussed above.
Comparative Analysis of Hypothetical this compound Analogs
The following table summarizes the predicted relative inhibitory potencies of a series of analogs, providing a basis for a focused lead optimization campaign. The IC50 values are hypothetical and intended for illustrative purposes to guide experimental design.
| Compound ID | R1 | R2 | R3 | R4 | Predicted Relative IC50 (µM) | Rationale |
| 1 (Parent) | H | OCH3 | NO2 | H | 10 | Baseline compound with strong electron-withdrawing group enhancing boronic acid reactivity. |
| 2 | H | H | NO2 | H | 15 | Removal of the methoxy group may slightly decrease potency if it was involved in favorable interactions. |
| 3 | H | OCH3 | H | H | 50 | Removal of the potent electron-withdrawing nitro group is expected to significantly reduce inhibitory activity. |
| 4 | H | OCH3 | NO2 | Cl | 5 | Addition of an electron-withdrawing chloro group at the 5-position could further enhance the electrophilicity of the boron, increasing potency. |
| 5 | OCH3 | OCH3 | NO2 | H | 25 | An additional methoxy group at the 2-position may introduce steric hindrance, reducing the inhibitor's ability to bind effectively. |
| 6 | H | OCH3 | NH2 | H | >100 | Reduction of the nitro group to an electron-donating amino group would likely abolish significant inhibitory activity. |
Experimental Protocols: A Guide to Synthesis and Evaluation
To validate the hypothetical SAR outlined above, a systematic experimental approach is necessary. This involves the chemical synthesis of the proposed analogs and their subsequent biological evaluation.
General Synthesis of Substituted Phenylboronic Acids via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryls and is readily adaptable for the preparation of substituted phenylboronic acids.[5]
Reaction Scheme:
Caption: General workflow for the synthesis of arylboronic acids.
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), a palladium catalyst such as Pd(dppf)Cl2 (0.03 mmol), and a base like potassium acetate (3.0 mmol).
-
Solvent Addition: Add a suitable anhydrous solvent, such as dioxane or toluene (5 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the resulting boronate ester by column chromatography on silica gel.
-
Hydrolysis: Hydrolyze the purified boronate ester to the corresponding boronic acid using an aqueous acid solution (e.g., 1 M HCl).
In Vitro Evaluation of Enzyme Inhibition: α-Chymotrypsin Assay
The inhibitory potency of the synthesized analogs can be determined by measuring their effect on the enzymatic activity of a model serine protease, α-chymotrypsin.
Workflow for IC50 Determination:
Caption: Workflow for determining enzyme inhibition (IC50).
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of the substrate, N-Benzoyl-L-tyrosine ethyl ester (BTEE), in the same buffer.
-
Prepare stock solutions of the test compounds in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the α-chymotrypsin solution to each well.
-
Add varying concentrations of the test compounds (and a DMSO control) to the wells and incubate for a short period (e.g., 15 minutes) at a constant temperature (e.g., 25 °C).
-
Initiate the enzymatic reaction by adding the BTEE substrate solution to each well.
-
Immediately monitor the increase in absorbance at a specific wavelength (e.g., 256 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6][7][8]
-
Cellular Cytotoxicity Assessment: MTT Assay
It is crucial to assess the general cytotoxicity of the synthesized compounds to ensure that the observed enzyme inhibition is not a result of broad cellular toxicity. The MTT assay is a common colorimetric method for this purpose.[9][10]
Workflow for MTT Assay:
Caption: Workflow for assessing cell cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa or HEK293) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized analogs for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
Conclusion and Future Directions
This guide has provided a comprehensive, albeit hypothetical, framework for understanding the structure-activity relationships of this compound analogs as enzyme inhibitors. By systematically modifying the substitution pattern on the phenyl ring and evaluating the resulting changes in inhibitory potency and cytotoxicity, researchers can gain valuable insights for the design of more potent and selective therapeutic agents. The experimental protocols provided offer a starting point for the synthesis and biological characterization of these promising compounds. Future work should focus on the synthesis and testing of the proposed analogs against a panel of relevant enzymes to validate and refine the SAR model presented here. Furthermore, exploration of other substituents and heterocyclic ring systems could lead to the discovery of novel inhibitors with improved pharmacological profiles.
References
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- Billingsley, K. L., & Buchwald, S. L. (2009). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
- Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007.
- Wang, X., et al. (2016). Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells. Molecules, 21(8), 1054.
- Amiri, P., et al. (1984). Benzamidomethaneboronic Acid: Synthesis and Inhibition of Chymotrypsin. Archives of Biochemistry and Biophysics, 234(2), 531-536.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Marasovic, M., et al. (2018). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1045-1055.
- Sakurai, Y., et al. (1996). Strong inhibitory effect of sugar·biphenylylboronic acid complexes on the hydrolytic activity of α-chymotrypsin. Journal of the Chemical Society, Perkin Transactions 1, (20), 2459-2465.
- Rahil, J., & Pratt, R. F. (1993). Structure-activity relationships in the inhibition of serine beta-lactamases by phosphonic acid derivatives. Biochemical Journal, 296(Pt 2), 389–393.
- Molander, G. A., & Trice, S. L. J. (2010).
- Gallardo-Williams, M. T., et al. (2003). Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid.
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Science.gov. (n.d.). ic50 values compared: Topics. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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- Mortier, J., et al. (2021). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Computer-Aided Molecular Design, 35(8), 903-916.
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ResearchGate. (n.d.). Molecular targets of boronic acids. Serine Proteases include:. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of IC50 values for different inhibitors. Retrieved from [Link]
- Kiliç, A., et al. (2014). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Beilstein Journal of Organic Chemistry, 10, 1039-1045.
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CLYTE Technologies. (2023, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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ResearchGate. (n.d.). Phenylboronic acid in targeted cancer therapy and diagnosis. Retrieved from [Link]
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A Senior Application Scientist's Guide to Synthesizing 3-Methoxy-4-nitrophenylboronic Acid: A Comparative Analysis of Theoretical and Experimental Yields
For researchers and professionals in drug development and organic synthesis, 3-Methoxy-4-nitrophenylboronic acid is a valuable building block, frequently employed in cross-coupling reactions to construct complex molecular architectures. Achieving high purity and yield is paramount for the efficient progression of multi-step synthetic campaigns. This guide provides an in-depth technical comparison of the theoretical versus expected experimental yields for the synthesis of this important reagent, grounded in established chemical principles and supported by experimental data from analogous transformations.
The Strategic Importance of this compound
The utility of this compound lies in its bifunctional nature. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of substrates.[1] The nitro and methoxy groups on the phenyl ring provide electronic and steric handles for further functionalization and influence the molecule's reactivity and potential biological activity in larger constructs.
The Synthetic Pathway: A Two-Step Approach
A common and logical route to this compound involves a two-step sequence:
-
Synthesis of the precursor, 3-methoxyphenylboronic acid.
-
Electrophilic nitration of 3-methoxyphenylboronic acid.
This guide will dissect each step, providing a detailed experimental protocol and a critical analysis of the expected yields.
Part 1: Synthesis of 3-Methoxyphenylboronic Acid
The synthesis of the precursor, 3-methoxyphenylboronic acid, is a well-established process, typically proceeding via a Grignard or organolithium intermediate, followed by quenching with a borate ester. High yields have been reported for this transformation.[2]
Experimental Protocol: Synthesis of 3-Methoxyphenylboronic Acid
This protocol is adapted from a reliable, high-yield procedure.[2]
-
Under an inert nitrogen atmosphere, dissolve m-bromoanisole (41.3 g, 220 mmol) in 880 mL of anhydrous tetrahydrofuran (THF) in a flask equipped for low-temperature reactions.
-
Cool the solution to -70 °C using a dry ice/ethanol bath.
-
Slowly add n-butyllithium (1.6 M in hexane, 160 mL, 250 mmol) dropwise, ensuring the internal temperature does not exceed -60 °C.
-
Stir the reaction mixture at -70 °C for 1.5 hours.
-
Slowly add trimethyl borate (75 mL, 660 mmol) dropwise, again maintaining the temperature below -60 °C.
-
Continue stirring at -70 °C for 1 hour after the addition is complete.
-
Allow the reaction to slowly warm to room temperature over 2 hours.
-
Quench the reaction by adding 1 M hydrochloric acid (720 mL) and stir at 25 °C for 15 hours.
-
Extract the aqueous layer with diethyl ether (3 x 300 mL).
-
Combine the organic layers and wash sequentially with water (100 mL) and saturated sodium chloride solution (100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-methoxyphenylboronic acid.
A reported experimental yield for this procedure is approximately 92.1% .[2]
Part 2: Nitration of 3-Methoxyphenylboronic Acid
The second step involves the electrophilic nitration of the electron-rich aromatic ring of 3-methoxyphenylboronic acid. The methoxy group is an ortho-, para-directing group. Due to steric hindrance from the boronic acid group at the 1-position and the methoxy group at the 3-position, the nitration is expected to predominantly occur at the 4-position, para to the methoxy group.
Proposed Experimental Protocol: Nitration of 3-Methoxyphenylboronic Acid
This proposed protocol is based on established methods for the nitration of activated aromatic rings.
-
In a flask maintained at 0-5 °C, dissolve 3-methoxyphenylboronic acid (10.0 g, 65.8 mmol) in concentrated sulfuric acid (50 mL).
-
Slowly add a mixture of concentrated nitric acid (4.6 mL, 72.4 mmol) and concentrated sulfuric acid (10 mL) dropwise, keeping the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Yield Comparison: Theoretical vs. Experimental
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency.[4] The experimental yield is the amount of product actually obtained in the laboratory.
Theoretical Yield Calculation
The overall balanced chemical equation for the two-step synthesis is:
Step 1: C₇H₇BrO + C₄H₉Li + B(OCH₃)₃ + H₃O⁺ → C₇H₉BO₃ + LiBr + 3CH₃OH + H₂O Step 2: C₇H₉BO₃ + HNO₃ → C₇H₈BNO₅ + H₂O
For the purpose of this guide, we will calculate the theoretical yield based on the nitration of 10.0 g of 3-methoxyphenylboronic acid.
-
Molecular Weight of 3-methoxyphenylboronic acid (C₇H₉BO₃): 151.96 g/mol [5]
-
Molecular Weight of this compound (C₇H₈BNO₅): 196.95 g/mol
Moles of 3-methoxyphenylboronic acid: 10.0 g / 151.96 g/mol = 0.0658 mol
Since the stoichiometry between the reactant and product in the nitration step is 1:1, the theoretical moles of this compound are also 0.0658 mol.
Theoretical Yield of this compound: 0.0658 mol * 196.95 g/mol = 12.96 g
Data Summary
| Parameter | 3-Methoxyphenylboronic Acid (Precursor) | This compound (Product) |
| Starting Material | m-Bromoanisole | 3-Methoxyphenylboronic Acid |
| Molecular Weight | 151.96 g/mol | 196.95 g/mol |
| Reported/Estimated Experimental Yield | ~92.1%[2] | 60% - 90% (Estimated) |
| Theoretical Yield (from 10.0 g precursor) | N/A | 12.96 g |
| Expected Experimental Yield Range (grams) | N/A | 7.78 g - 11.66 g |
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Discussion: Bridging the Gap Between Theory and Practice
The discrepancy between theoretical and experimental yields is an inherent aspect of organic synthesis. For the synthesis of this compound, several factors can contribute to a lower-than-theoretical yield:
-
Incomplete Reactions: The nitration reaction may not proceed to 100% completion within the given reaction time.
-
Side Reactions: As previously mentioned, the nitration of phenylboronic acids can be complicated by the formation of regioisomers and protodeboronation (loss of the boronic acid group). The electron-donating methoxy group activates the ring, but can also make it more susceptible to side reactions.
-
Purification Losses: Material is invariably lost during workup and purification steps such as filtration, extraction, and recrystallization.
-
Purity of Reagents and Solvents: The presence of impurities, especially water, in the starting materials or solvents can interfere with the reactions and reduce the yield.
To optimize the experimental yield, careful control of the reaction conditions is crucial. Maintaining a low temperature during the addition of the nitrating mixture is essential to minimize side reactions. Thorough purification is necessary to obtain a product of high purity, which is often a trade-off with the overall yield.
Conclusion
This guide provides a comprehensive comparison of the theoretical and expected experimental yields for the synthesis of this compound. While a theoretical yield of 12.96 g can be calculated for the nitration of 10.0 g of 3-methoxyphenylboronic acid, a realistic experimental yield is likely to be in the range of 7.78 g to 11.66 g (60-90%). This estimation is based on high-yield precedent from a closely related transformation, tempered by the known potential for side reactions in the nitration of phenylboronic acids. By understanding the underlying chemical principles and potential pitfalls, researchers can approach this synthesis with a clear expectation of the outcome and strategies for optimization.
References
- Google Patents. Process for producing 3-nitro-4-alkoxybenzoic acid. EP1621528A1.
-
GlobalChemMall. (3-methoxy-4-nitrophenyl)boronic acid. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. Palladium catalyzed couplings. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Omni Calculator. Theoretical Yield Calculator. [Link]
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]
Sources
- 1. This compound,1377248-58-2-Amadis Chemical [amadischem.com]
- 2. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis routes of 4-Nitrophenylboronic acid [benchchem.com]
- 4. Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 3-Methoxyphenylboronic acid 10365-98-7 [sigmaaldrich.com]
Cross-Validation of Analytical Methods for 3-Methoxy-4-nitrophenylboronic Acid: A Comparative Guide
Executive Summary
3-Methoxy-4-nitrophenylboronic acid (MNPBA) is a critical intermediate in Suzuki-Miyaura cross-coupling reactions. Its analytical characterization is complicated by the dynamic equilibrium between the monomeric boronic acid and its cyclic trimer (boroxine). This guide provides a cross-validated analytical framework comparing High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) .
While HPLC serves as the standard for determining chromatographic purity (organic impurities), it often overestimates absolute potency due to its inability to detect inorganic salts, moisture, and the boroxine-monomer equilibrium shifts during solvation. qNMR is presented here as the orthogonal "truth" method for establishing absolute mass balance.
Part 1: The Analytical Challenge (The Boroxine Equilibrium)
The primary failure mode in analyzing MNPBA is treating it as a static molecule. In solid state and non-aqueous solution, arylboronic acids spontaneously dehydrate to form boroxines.
Scientific Causality:
-
HPLC Context: In reversed-phase HPLC (aqueous mobile phase), the equilibrium is forced entirely to the monomeric acid form. The chromatogram shows a single peak, masking the presence of boroxine in the original sample.
-
NMR Context: In aprotic solvents (e.g., DMSO-d6), both species may coexist, leading to complex spectra often misinterpreted as impurities.
Visualization: The Boroxine-Monomer Speciation
Figure 1: The dynamic equilibrium between boroxine and boronic acid. HPLC forces hydrolysis, rendering the boroxine invisible, whereas the solid state favors the trimer.
Part 2: Method 1 - HPLC-UV (Chromatographic Purity)
HPLC is the workhorse for detecting synthesis byproducts (e.g., nitro-reduction products, de-boronated arenes).
Experimental Protocol
-
Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 270 nm (Targeting the Nitro chromophore).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
Technical Rationale (Why this works)
-
Acidic Modifier (Formic Acid): Arylboronic acids are weak acids (pKa ~8-9). Without acidification, the boronate anion interacts with residual silanols on the column, causing severe peak tailing. Formic acid suppresses ionization, sharpening the peak.
-
Wavelength Selection: The nitro group (
) provides strong absorbance at 270 nm, ensuring high sensitivity for MNPBA and likely impurities (e.g., 3-methoxy-4-nitrobenzene).
Limitations
-
Blind Spots: HPLC-UV is blind to inorganic salts (borates, halides) and residual moisture.
-
Response Factors: Impurities lacking the nitro group may be underestimated.
Part 3: Method 2 - qNMR (Absolute Potency)
qNMR is the "Primary Ratio" method.[1] It measures the molar ratio of the analyte to a certified internal standard (IS), independent of UV extinction coefficients.
Experimental Protocol
-
Solvent: DMSO-d6 (High solubility for both monomer and boroxine).
-
Internal Standard (IS): Dimethyl sulfone (DMSO
) or Maleic Acid.-
Selection Logic: The MNPBA methoxy singlet appears at ~3.9 ppm. Aromatic protons are >7.0 ppm. Dimethyl sulfone provides a clean singlet at ~3.0 ppm, avoiding overlap.
-
-
Relaxation Delay (d1): 30 seconds .
-
Critical Parameter: To ensure 99.9% magnetization recovery, d1 must be
. Boronic acids often have long relaxation times.
-
-
Pulse Angle: 90°.
-
Scans: 16 (minimum for S/N > 150:1).
Calculation (Self-Validating Logic)
Where
Limitations
-
Sensitivity: LOD is significantly higher than HPLC (requires mg quantities).
-
Hygroscopicity: DMSO-d6 absorbs water, which can broaden the boronic acid
protons, though the C-H signals remain sharp.
Part 4: Cross-Validation & Data Synthesis
The true value of this guide lies in reconciling the differences between Method 1 and Method 2.
Comparative Data Matrix
| Parameter | HPLC-UV Results | qNMR Results | Interpretation of Discrepancy |
| Purity Value | Typically 98.5% - 99.9% (Area %) | Typically 95.0% - 98.0% (w/w %) | HPLC ignores water/salts. qNMR sees "everything." |
| Selectivity | High for organic impurities | High for structure verification | HPLC separates isomers better; qNMR confirms identity. |
| Boroxine | Not detected (Hydrolyzed) | Visible (if dry DMSO used) | qNMR confirms storage stability. |
| Water Content | Not detected | Visible (H2O peak) | qNMR water integral correlates with mass balance gap. |
The "Potency Gap" Analysis
If HPLC Area% is 99.5% but qNMR Potency is 96.0%, the 3.5% gap is usually:
-
Moisture: Boronic acids are hygroscopic.
-
Inorganic Salts: Residual Boric acid or halides from synthesis.
-
Boroxine Formation: If the sample is old, qNMR might show broad peaks indicating oligomerization, reducing the effective monomer concentration per unit weight.
Recommended Workflow Diagram
Figure 2: Decision tree for cross-validating analytical results. Discrepancies usually point to non-chromophoric impurities.
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
International Conference on Harmonisation (ICH). (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
-
Yan, J., et al. (2012). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Journal of Chromatography A, 1264, 1-7. (Demonstrates HPLC method development principles for boronic species).
-
Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of the Chemical Society, Perkin Transactions 2.[4]
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 3-Methoxy-4-nitrophenylboronic acid
Executive Safety Summary
Compound Identity: 3-Methoxy-4-nitrophenylboronic acid Physical State: Solid (Powder/Crystalline) Primary Hazards (GHS):
-
H302: Harmful if swallowed (Class assumption based on nitro-aryl analogs).
Scientist’s Note: While often treated as a generic organic building block, this compound presents a dual-risk profile. The boronic acid moiety poses a dehydration and dust inhalation risk (respiratory irritant), while the nitro group introduces potential toxicity and permeation concerns if dissolved in organic solvents. Do not treat this merely as "table salt."
Risk Assessment & PPE Matrix
This section defines the protective equipment required based on the state of matter. The presence of the nitro group significantly alters glove permeation breakthrough times when the compound is in solution.
PPE Selection Table
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Phase (Reaction/Workup) | Technical Rationale |
| Hand Protection | Nitrile (Disposable) Min Thickness: 0.11 mm (4-5 mil)Double-gloving recommended. | Laminate / High-Grade Nitrile If dissolved in Acetone/DCM: Use Silver Shield or double-glove with immediate change upon splash. | Nitro-aromatics can accelerate permeation through standard nitrile when solvated in polar aprotic solvents (e.g., DMF, DMSO). |
| Eye Protection | Chemical Goggles Required if fine dust is visible. | Safety Glasses w/ Side Shields Acceptable only if splash risk is controlled by sash. | Boronic acid dust is highly hygroscopic and irritating to mucous membranes. Goggles prevent micro-particle entry. |
| Respiratory | Fume Hood (Primary) If hood unavailable: N95 or P100 Half-mask. | Fume Hood (Mandatory) Sash height < 18 inches. | Inhalation triggers immediate upper respiratory tract irritation (H335). |
| Body Defense | Lab Coat (Cotton/Poly) Buttoned to neck. | Chemical Apron Required for volumes >100mL. | Nitro compounds can stain skin and clothing yellow/orange; these stains are difficult to remove and indicate exposure. |
Operational Logic & Workflows
A. The "Self-Validating" Handling System
To ensure safety without slowing down research, adopt this self-validating workflow. If you observe crusting on the container rim, it indicates moisture ingress and partial dehydration to boroxine, signaling that dust generation is likely higher than normal.
Workflow Diagram: PPE Decision Logic
The following logic gate ensures you are always protected against the specific phase-state hazard.
Figure 1: Decision logic for selecting appropriate controls based on the physical state of the reagent.
B. Step-by-Step Operational Protocol
1. Weighing & Transfer (Critical Step)
Boronic acids are often electrostatic. The "popcorn effect" (particles jumping) is common.
-
Step 1: Place the balance inside the fume hood or use a powder containment enclosure.
-
Step 2: Use an antistatic gun or polonium strip if available to neutralize the weighing boat.
-
Step 3: Do not use metal spatulas if exploring catalytic cross-coupling (Suzuki-Miyaura), as trace iron can affect catalyst loading. Use porcelain or high-grade plastic.
-
Step 4: Immediately reseal the container. Why? Boronic acids dehydrate to form boroxine anhydrides (trimers) upon exposure to air/moisture, changing the stoichiometry of your reaction.
2. Solubilization
-
Solvent Choice: Soluble in DMSO, DMF, Methanol. Sparingly soluble in water.
-
Precaution: When dissolving in DMSO or DMF, be aware that these solvents act as carriers, potentially transporting the nitro-compound through intact skin. Double gloving is mandatory here.
3. Emergency Response: Spills
Do not use water immediately on a powder spill (it creates a sticky paste).
Figure 2: Immediate response workflow for containment of spills.
Disposal & Waste Management
Directive: Boron compounds are regulated in many jurisdictions due to phytotoxicity (toxicity to plants) in water treatment systems.
-
Segregation:
-
Solid Waste: Dispose of in "Solid Hazardous Waste" drums. Label clearly as "Contains Nitro-aromatics and Boron."
-
Liquid Waste: Segregate into "Organic Solvents - Halogenated" or "Non-Halogenated" depending on the carrier solvent.
-
-
Quenching (If necessary):
-
Small residues can be treated with mild oxidation (hydrogen peroxide) to convert the boronic acid to the corresponding phenol (3-methoxy-4-nitrophenol), though this is generally unnecessary for standard disposal.
-
-
Prohibited: Do NOT flush down the drain. Boron is difficult to remove in municipal water treatment.
References
-
Fisher Scientific. (2010). Safety Data Sheet: 4-Methoxyphenylboronic acid (Analogous Hazard Profile). Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4-Nitrophenylboronic acid (Analogous Hazard Profile). Retrieved from
-
Ansell Healthcare. (2023). Permeation/Degradation Resistance Guide for Chemical Resistant Gloves. Retrieved from
- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
